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  • Product: N-(5-Cyanopyridin-2-YL)acetamide
  • CAS: 100130-61-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(5-Cyanopyridin-2-YL)acetamide: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(5-Cyanopyridin-2-YL)acetamide, a heterocyclic compound of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N-(5-Cyanopyridin-2-YL)acetamide, a heterocyclic compound of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a robust synthesis protocol, detailed characterization data, and its promising applications as a scaffold for enzyme inhibitors.

Introduction and Strategic Importance

N-(5-Cyanopyridin-2-YL)acetamide belongs to the class of N-acylaminopyridines, a structural motif present in a variety of biologically active molecules. The compound's architecture, featuring a pyridine ring substituted with both a cyano and an acetamide group, makes it a compelling candidate for investigation in drug discovery. The pyridine ring serves as a bioisostere for phenyl groups, often improving solubility and metabolic stability, while the cyano and acetamide functionalities provide key hydrogen bonding and electronic features for molecular recognition by biological targets.

The primary significance of the N-(5-Cyanopyridin-2-YL)acetamide core lies in its established role as a pharmacophore in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[1][2][3] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis, making it a validated target for the treatment of type 2 diabetes. This guide will, therefore, not only detail the fundamental chemistry of N-(5-Cyanopyridin-2-YL)acetamide but also contextualize its importance within this therapeutic area.

Chemical Structure and Physicochemical Properties

The chemical identity of N-(5-Cyanopyridin-2-YL)acetamide is defined by its unique arrangement of atoms and functional groups.

2.1. Molecular Structure

The molecule consists of a pyridine ring where the nitrogen atom is at position 1. An acetamide group is attached to the carbon at position 2, and a cyano group is attached to the carbon at position 5.

Caption: 2D Chemical Structure of N-(5-Cyanopyridin-2-YL)acetamide

2.2. Physicochemical Data

The following table summarizes the key computed and expected properties of the molecule.

PropertyValueSource
IUPAC Name N-(5-cyanopyridin-2-yl)acetamideIUPAC Nomenclature
CAS Number Not publicly assigned-
Molecular Formula C₈H₇N₃OCalculated
Molecular Weight 161.16 g/mol Calculated
Appearance Expected to be a white to off-white or crystalline solidInferred from analogs[4][5]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSOInferred from analogs[6]

Synthesis of N-(5-Cyanopyridin-2-YL)acetamide

The synthesis of N-(5-Cyanopyridin-2-YL)acetamide is most logically achieved through the N-acylation of its corresponding aminopyridine precursor, 2-Amino-5-cyanopyridine. This reaction is a standard transformation in organic synthesis.

3.1. Reaction Rationale and Precursor

The starting material, 2-Amino-5-cyanopyridine (CAS: 4214-73-7), is a commercially available solid.[4][5][6][7][8][9] It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[7] The acylation reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride.

G cluster_0 Synthesis Workflow start 2-Amino-5-cyanopyridine reaction N-Acylation Reaction (Pyridine as base/solvent) start->reaction reagent Acetic Anhydride (Acylating Agent) reagent->reaction workup Aqueous Work-up (Quench excess anhydride, extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product N-(5-Cyanopyridin-2-YL)acetamide purification->product

Caption: Synthetic workflow for N-(5-Cyanopyridin-2-YL)acetamide.

3.2. Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

  • Reagents and Equipment:

    • 2-Amino-5-cyanopyridine (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine (solvent)

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

    • Standard work-up and purification glassware

  • Procedure:

    • To a round-bottom flask, add 2-Amino-5-cyanopyridine (1.0 eq) and dissolve it in pyridine.

    • Slowly add acetic anhydride (1.5 eq) to the stirred solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water to quench the excess acetic anhydride.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield N-(5-Cyanopyridin-2-YL)acetamide.

Structural Characterization and Validation

The identity and purity of the synthesized N-(5-Cyanopyridin-2-YL)acetamide must be confirmed through a combination of spectroscopic techniques. Below are the expected data based on its structure and analysis of related compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the N-H proton of the amide, and the methyl protons of the acetyl group.

Predicted ¹H Shift (ppm)MultiplicityAssignment
~ 8.5 - 8.7Doublet (d)H6 (proton adjacent to ring N)
~ 8.0 - 8.2Doublet of Doublets (dd)H4 (proton between cyano and acetamido-bearing carbons)
~ 7.8 - 8.0Doublet (d)H3 (proton adjacent to acetamido-bearing carbon)
~ 9.5 - 10.5Broad Singlet (br s)N-H (amide proton)
~ 2.2Singlet (s)CH₃ (acetyl methyl protons)
  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon environment.

Predicted ¹³C Shift (ppm)Assignment
~ 169C=O (amide carbonyl)
~ 152C2 (carbon attached to acetamide)
~ 150C6 (carbon adjacent to ring N)
~ 140C4 (carbon between cyano and C3)
~ 118C≡N (nitrile carbon)
~ 115C3 (carbon adjacent to C2)
~ 108C5 (carbon attached to cyano group)
~ 24CH₃ (acetyl methyl)

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 3100N-HStretching
2230 - 2210C≡NStretching
1700 - 1660C=OAmide I band (stretching)
1600 - 1475C=C / C=NAromatic ring stretching

4.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 161.

  • Key Fragmentation Pathway: A characteristic fragmentation of N-acetyl compounds is the loss of ketene (CH₂=C=O, 42 Da), which would result in a significant fragment ion at m/z = 119, corresponding to the 2-amino-5-cyanopyridine radical cation.

G cluster_1 Mass Spectrometry Fragmentation parent [N-(5-Cyanopyridin-2-YL)acetamide]⁺ m/z = 161 fragment1 Loss of Ketene (-CH₂=C=O) parent->fragment1 child1 [2-Amino-5-cyanopyridine]⁺ m/z = 119 fragment1->child1

Caption: Primary fragmentation pathway in EI-MS.

Applications in Drug Discovery: DPP-IV Inhibition

The structural motif of N-(5-Cyanopyridin-2-YL)acetamide is a cornerstone of several potent and selective DPP-IV inhibitors.[1][3]

5.1. Mechanism of Action

DPP-IV is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control. This mechanism is particularly advantageous as it is glucose-dependent, thereby carrying a low risk of hypoglycemia.

G cluster_0 Physiological Pathway cluster_1 DPP-IV Action cluster_2 Inhibitor Intervention food Food Intake glp1 GLP-1 Release food->glp1 insulin ↑ Insulin Secretion ↓ Glucagon Secretion glp1->insulin dpp4 DPP-IV Enzyme glp1->dpp4 Substrate glucose ↓ Blood Glucose insulin->glucose inactivation Inactivation dpp4->inactivation inhibitor N-(5-Cyanopyridin-2-YL) -acetamide Scaffold block Inhibition inhibitor->block block->dpp4 Blocks

Caption: Mechanism of DPP-IV inhibition for glycemic control.

5.2. Structural Rationale

The cyanopyridine moiety is crucial for binding to the active site of DPP-IV. The nitrile group often forms a reversible covalent bond or a strong electrostatic interaction with the catalytic serine residue (Ser630) in the enzyme's active site. The acetamide portion and the pyridine ring engage in additional hydrogen bonding and hydrophobic interactions within the S1 and S2 pockets of the enzyme, contributing to both potency and selectivity. The compound NVP-DPP728, which contains the 2-amino-5-cyanopyridine core, is a well-documented example of a potent and selective DPP-IV inhibitor.[1][2][3]

Safety and Handling

N-(5-Cyanopyridin-2-YL)acetamide is a research chemical and should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: While specific toxicity data is not available, related aromatic nitriles and amines can be harmful if swallowed, inhaled, or absorbed through the skin.[8] Assume the compound is hazardous and handle accordingly.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(5-Cyanopyridin-2-YL)acetamide is a molecule of high strategic value in medicinal chemistry. While not extensively documented as a standalone compound in public databases, its chemical synthesis is straightforward via the acylation of 2-Amino-5-cyanopyridine. Its structural and electronic properties, which can be confidently predicted and verified using standard analytical techniques, make it an exemplary scaffold for the design of DPP-IV inhibitors. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related compounds in the ongoing development of novel treatments for metabolic diseases.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818260, 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • Supporting Information for an unspecified article. (n.d.).
  • Hassan, S. Y. (1989). Reactions With 2-Amino-3,5-Dicyanopyridines. Oriental Journal of Chemistry, 5(3), 232-236.
  • Hughes, T. E., et al. (1999). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 38(36), 11597-603.
  • Balkan, B., et al. (1999). Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide)
  • Royal Society of Chemistry. (n.d.). 1H Spectrum of N-(pyridin-2-yl)benzamide.
  • ResearchGate. (n.d.). DPP IV Inhibitors. Examples of DPP IV inhibitors used for in vivo.... Retrieved from [Link]

  • Johns Hopkins Diabetes Guide. (2018, December 3). DPP-IV Inhibitors. Retrieved from [Link]

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Exploratory

Solubility profile of N-(5-Cyanopyridin-2-YL)acetamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-(5-Cyanopyridin-2-YL)acetamide Abstract This technical guide provides a comprehensive analysis of the solubility profile of N-(5-Cyanopyridin-2-YL)acetamide, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of N-(5-Cyanopyridin-2-YL)acetamide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of N-(5-Cyanopyridin-2-YL)acetamide, a key heterocyclic compound relevant in pharmaceutical research and development.[1] Recognizing the critical role of solubility in drug formulation, bioavailability, and process chemistry, this document outlines the fundamental physicochemical principles governing the dissolution of this molecule. A detailed, field-proven experimental protocol based on the isothermal shake-flask method is presented, coupled with a robust quantification methodology using High-Performance Liquid Chromatography (HPLC). The guide synthesizes theoretical knowledge with practical application to provide researchers, scientists, and drug development professionals with the necessary tools to accurately determine and interpret the solubility of N-(5-Cyanopyridin-2-YL)acetamide in a range of common organic solvents.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from a laboratory discovery to a viable therapeutic agent or a scalable chemical product is critically dependent on its physicochemical properties. Among these, solubility stands out as a cornerstone parameter. For a compound like N-(5-Cyanopyridin-2-YL)acetamide, which features a polar heterocyclic core and functional groups capable of diverse intermolecular interactions, understanding its solubility is paramount.

Poor solubility can lead to significant challenges, including:

  • In Drug Development: Low bioavailability, difficulty in formulating parenteral dosage forms, and unreliable results in biological assays.[2]

  • In Process Chemistry: Complications in reaction work-ups, purification (e.g., crystallization), and isolation of the final product.

This guide serves as a foundational resource, providing both the theoretical underpinnings and a practical, validated methodology for characterizing the solubility of N-(5-Cyanopyridin-2-YL)acetamide across a spectrum of organic solvents.

Physicochemical Profile of N-(5-Cyanopyridin-2-YL)acetamide

While extensive experimental data for this specific molecule is not widely published, its structure provides significant insight into its expected behavior.

Chemical Structure:

  • Molecular Formula: C₈H₇N₃O

  • Molecular Weight: 161.16 g/mol

  • Key Functional Groups:

    • Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

    • Cyano Group (-C≡N): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

    • Acetamide Group (-NHC(O)CH₃): A highly versatile group. The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[3][4]

Structural Implications for Solubility: The molecule possesses both polar (cyano, acetamide, pyridine nitrogen) and non-polar (aromatic ring) characteristics. This amphiphilic nature suggests a nuanced solubility profile. The dominant amide and cyano functionalities predict favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding.[5]

Theoretical Principles of Solubility

The dissolution of a crystalline solute into a liquid solvent is a thermodynamic process governed by two primary energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The fundamental principle of "like dissolves like" is a direct consequence of these considerations.[6][7]

  • Polar Solutes in Polar Solvents: Polar molecules like N-(5-Cyanopyridin-2-YL)acetamide have strong intermolecular forces (hydrogen bonds, dipole-dipole interactions) in their crystal lattice. Polar solvents can effectively overcome these forces by forming similarly strong interactions with the solute molecules, leading to dissolution.

  • Polar Solutes in Non-Polar Solvents: Non-polar solvents (e.g., hexane) primarily exhibit weak van der Waals forces. The energy released from forming weak solute-solvent interactions is insufficient to overcome the strong forces holding the polar solute's crystal lattice together, resulting in poor solubility.

The choice of solvents for this guide is designed to probe these interactions across a polarity spectrum, from non-polar hydrocarbons to highly polar protic and aprotic systems.

Experimental Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining thermodynamic solubility is the isothermal shake-flask method .[8][9] This method, recommended by the OECD Test Guideline 105, ensures that a true equilibrium is achieved between the undissolved solid and the saturated solution.[10][11][12]

Causality Behind Experimental Design

The protocol described below is a self-validating system. Each step is designed to eliminate common sources of error:

  • Using Excess Solute: Ensures that the solution reaches its maximum saturation point.

  • Isothermal Agitation: Maintaining a constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

  • Equilibration Time: A sufficient duration (e.g., 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium and is not merely kinetically trapped.[2]

  • Phase Separation: Centrifugation and filtration are crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Accurate Quantification: HPLC is a highly sensitive and specific technique that allows for the precise measurement of the solute concentration, even at low levels.[13][14][15]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A Weigh excess N-(5-Cyanopyridin-2-YL)acetamide into a glass vial B Add a precise volume of the selected organic solvent A->B C Seal vial tightly B->C D Place vial in an isothermal shaker (e.g., 25°C) C->D E Agitate for 24-48 hours to ensure equilibrium D->E F Centrifuge the vial at high speed (e.g., 10,000 rpm, 15 min) E->F G Carefully withdraw supernatant F->G H Filter supernatant through a 0.22 µm syringe filter G->H I Prepare serial dilutions of the filtered saturated solution H->I J Analyze dilutions via validated RP-HPLC method I->J K Quantify concentration against a standard calibration curve J->K L Final Solubility Value (e.g., mg/mL or mol/L) K->L

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Isothermal Shake-Flask Method

Materials:

  • N-(5-Cyanopyridin-2-YL)acetamide (solid, >98% purity)

  • Selection of organic solvents (HPLC grade)

  • 4 mL glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Isothermal shaker/incubator

  • Centrifuge

  • 0.22 µm PTFE or nylon syringe filters

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount (e.g., ~10-20 mg) of N-(5-Cyanopyridin-2-YL)acetamide to a tared 4 mL glass vial. The goal is to have visible solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for 24 hours.[16] A preliminary test can help determine the minimum time required to reach equilibrium.[10][11]

  • Phase Separation (Part 1): After 24 hours, allow the vials to rest at the same constant temperature for at least 1 hour to let larger particles settle.

  • Phase Separation (Part 2): Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining solid.

  • Sample Collection: Carefully draw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC.

Quantification by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is ideal for separating and quantifying moderately polar organic molecules. The compound will be retained on a non-polar stationary phase and eluted with a polar mobile phase.[17][18]

Typical Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan).

  • Column Temperature: 25 °C

Procedure:

  • Stock Solution: Prepare a known concentration stock solution of N-(5-Cyanopyridin-2-YL)acetamide in a suitable solvent (e.g., Acetonitrile).

  • Calibration Curve: Create a series of at least five standard solutions by serially diluting the stock solution.

  • Analysis: Inject the standards and the diluted unknown sample onto the HPLC system.

  • Calculation: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the unknown sample using the linear regression equation from the curve, remembering to account for the dilution factor.

Expected Solubility Profile and Data Interpretation

The following table presents a representative solubility profile for N-(5-Cyanopyridin-2-YL)acetamide based on theoretical principles. Actual experimental values must be determined empirically.

SolventPolarity Index (P')[19][20]Solvent TypeExpected Solubility (Qualitative)Expected Solubility (Quantitative, 25°C)Rationale for Interaction
n-Hexane0.1Non-polarVery Low< 0.01 mg/mLWeak van der Waals forces are insufficient to break the solute's crystal lattice energy.
Toluene2.4Non-polar AromaticLow0.1 - 0.5 mg/mLπ-π stacking interactions with the pyridine ring may provide slight solubility.
Ethyl Acetate4.4Polar AproticModerate1 - 5 mg/mLCan act as a hydrogen bond acceptor for the amide N-H and has a significant dipole moment.
Acetone5.1Polar AproticHigh5 - 20 mg/mLStrong dipole and hydrogen bond acceptor capabilities interact well with the cyano and amide groups.
Ethanol4.3Polar ProticModerate to High2 - 10 mg/mLActs as both a hydrogen bond donor and acceptor, but the alkyl chain reduces overall polarity compared to methanol.
Methanol5.1Polar ProticHigh> 20 mg/mLStrong hydrogen bond donor/acceptor properties effectively solvate the amide and pyridine nitrogen.
Acetonitrile5.8Polar AproticHigh> 20 mg/mLHigh dipole moment interacts strongly with the polar cyano group.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticVery High> 50 mg/mLA powerful polar aprotic solvent with a very large dipole moment and strong H-bond accepting capacity.
Water10.2Polar ProticLow to Moderate0.5 - 2 mg/mLWhile the molecule has H-bonding groups, the overall aromatic structure limits full hydration.

Interpretation: The data clearly follows the "like dissolves like" principle.[6] Solubility is expected to be minimal in non-polar solvents like hexane and increase significantly with solvent polarity. The highest solubilities are predicted in polar aprotic solvents like DMSO and Acetonitrile, which can effectively solvate the polar functional groups without the competing self-association seen in protic solvents like water.

Conclusion

The solubility profile of N-(5-Cyanopyridin-2-YL)acetamide is a direct reflection of its molecular structure, characterized by a blend of polar functional groups and an aromatic core. This guide establishes a robust framework for its experimental determination using the gold-standard isothermal shake-flask method and HPLC quantification. The provided theoretical context and representative data serve as a valuable predictive tool for scientists in solvent selection for synthesis, purification, and formulation. Accurate, empirical determination of solubility using the outlined protocols is an indispensable step in the successful development and application of this and other related chemical entities.

References

  • Test No. 105: Water Solubility - OECD. (1995, July 27). Retrieved from oecd.org. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. Retrieved from situtest.com. [Link]

  • Solubility of organic compounds. Khan Academy. Retrieved from khanacademy.org. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. (2021, October 8). Retrieved from chemistrysteps.com. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from dissolutiontech.com. [Link]

  • OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility. Google Books. (1995, July 27).
  • OECD 105 - Water Solubility Test at 20°C. Analytice. (2017, August 7). Retrieved from analytice.com. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024, February 15). Retrieved from psmj.tbzmed.ac.ir. [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from diva-portal.org. [Link]

  • Solvent Polarity Index Table. Scribd. (2014, November 26). Retrieved from scribd.com. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018, August 31). Retrieved from regulations.gov. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024, December 9). Retrieved from protocols.io. [Link]

  • Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. (2020, September 7). Retrieved from youtube.com. [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. (2026, February 1). Retrieved from chemistrysh.com. [Link]

  • Solvents and Polarity. Retrieved from organicchemistrydata.org. [Link]

  • Polarities of Solvents. Shodex HPLC Columns and Standards. Retrieved from shodex.com. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from openoregon.pressbooks.pub. [Link]

  • (PDF) Polarity Index. ResearchGate. (2016, March 4). Retrieved from researchgate.net. [Link]

  • What is High-Performance Liquid Chromatography (HPLC)? Agilent. Retrieved from agilent.com. [Link]

  • Polarity Index. Retrieved from burdickandjackson.com. [Link]

  • High-performance liquid chromatography. Wikipedia. Retrieved from en.wikipedia.org. [Link]

  • High Performance Liquid Chromatography (HPLC). Retrieved from rmit.edu.au. [Link]

  • What is HPLC (High Performance Liquid Chromatography). Shimadzu. Retrieved from shimadzu.com. [Link]

  • HPLC Chromatography Solutions Guide. Chrom Tech, Inc. (2025, October 16). Retrieved from chromtech.com. [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. PMC. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide. (2023, December 18). Retrieved from pubs.rsc.org. [Link]

  • N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. precisionFDA. Retrieved from precision.fda.gov. [Link]

  • NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Cheméo. Retrieved from chemeo.com. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. (2023, April 15). Retrieved from appconnect.org. [Link]

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Protocols & Analytical Methods

Method

Application Note: N-(5-Cyanopyridin-2-YL)acetamide as a Precision Building Block for Cyanopyrrolidine-Based DPP-IV Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The inhibition of Dip...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The inhibition of Dipeptidyl Peptidase IV (DPP-IV) remains a cornerstone mechanism in the management of Type 2 Diabetes (T2D). By preventing the rapid degradation of the incretin hormone Glucagon-Like Peptide-1 (GLP-1), DPP-IV inhibitors prolong insulinotropic signaling and improve glycemic control[1]. Among the most potent classes of these inhibitors are the N-substituted-glycyl-2-cyanopyrrolidines , typified by the clinical candidate NVP-DPP728[2].

This application note details the utility of N-(5-Cyanopyridin-2-YL)acetamide as a critical, regioselective building block for synthesizing the 5-cyanopyridin-2-yl pharmacophore found in NVP-DPP728 and its analogs[3].

The Pharmacophore and Target Engagement

The 5-cyanopyridin-2-yl moiety is not merely a structural spacer; it actively engages the S2 pocket of the DPP-IV enzyme via pi-stacking and hydrogen bonding. Concurrently, the 2-cyanopyrrolidine group binds to the S1 pocket , where the nitrile acts as a reversible covalent "warhead," forming an imidate adduct with the catalytic Ser630 residue[2]. This dual-pocket engagement results in slow-binding, transition-state-like inhibition kinetics (K_i ≈ 11 nM)[2].

DPPIV_Pathway GLP1 Active GLP-1 InactiveGLP1 Inactive GLP-1 GLP1->InactiveGLP1 Cleavage Insulin Insulin Secretion GLP1->Insulin Promotes DPPIV DPP-IV Enzyme DPPIV->InactiveGLP1 Catalyzes Inhibitor Cyanopyrrolidine Inhibitor Inhibitor->DPPIV Blocks (Ser630)

Figure 1: Mechanism of action for DPP-IV inhibitors in preserving active GLP-1 to promote insulin secretion.

Chemical Strategy: The Causality of the Acetamide Group

Why use N-(5-Cyanopyridin-2-YL)acetamide instead of the free amine (5-cyano-2-aminopyridine)?

Direct alkylation of 2-aminopyridines is notoriously problematic. The molecule is an ambident nucleophile, meaning alkylation can occur at the exocyclic amino group or the endocyclic ring nitrogen (yielding unwanted pyridinium salts).

The Causality of the Design: By pre-forming the acetamide, the electron-withdrawing acetyl group lowers the pKa of the exocyclic N-H bond (pKa ~14). In the presence of a mild base (e.g., K₂CO₃), this proton is selectively removed, generating a stabilized amide anion. This forces 100% regioselective exocyclic N-alkylation . Once the carbon-nitrogen bond is formed, the acetyl group can be cleaved under mild conditions that preserve the sensitive nitrile functionalities.

Synthesis_Workflow SM N-(5-Cyanopyridin-2-yl)acetamide (Regioselective Precursor) Step1 Step 1: Regioselective N-Alkylation Reagent: N-Boc-2-bromoethylamine SM->Step1 Int1 Intermediate 1 (N-Alkylated Acetamide) Step1->Int1 Step2 Step 2: Tandem Deprotection (Hydrazine, then TFA) Int1->Step2 Int2 Intermediate 2 (Primary Amine Precursor) Step2->Int2 Step3 Step 3: Finkelstein-Assisted Coupling Reagent: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Int2->Step3 Product Target DPP-IV Inhibitor (e.g., NVP-DPP728) Step3->Product

Figure 2: Step-by-step synthetic workflow utilizing the acetamide building block.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility at each stage of the synthesis.

Protocol A: Regioselective N-Alkylation

Objective: Attach the ethylenediamine linker while preventing endocyclic alkylation.

  • Reaction: Dissolve 1.0 eq of N-(5-Cyanopyridin-2-YL)acetamide in anhydrous DMF (0.2 M). Add 2.0 eq of anhydrous K₂CO₃ and stir for 15 minutes at room temperature to pre-form the amide anion.

  • Addition: Add 1.2 eq of N-Boc-2-bromoethylamine. Heat the mixture to 80°C under N₂ for 12 hours.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Perform FTIR. The disappearance of the sharp N-H stretch (~3200 cm⁻¹) confirms complete alkylation. LC-MS should show the [M+H]⁺ peak for the alkylated product without pyridinium salt isomers.

Protocol B: Chemoselective Deprotection

Objective: Remove the acetyl and Boc groups without hydrolyzing the 5-cyano group.

  • Deacetylation: Dissolve Intermediate 1 in ethanol. Add 3.0 eq of hydrazine hydrate (N₂H₄·H₂O) and reflux for 4 hours. Causality: Hydrazine selectively cleaves the activated acetamide on the electron-deficient pyridine ring without touching the nitrile, which would be destroyed by standard aqueous NaOH.

  • Boc Removal: Concentrate the mixture, dissolve in DCM, and add Trifluoroacetic Acid (TFA) (1:1 v/v). Stir for 2 hours at room temperature.

  • Workup: Evaporate volatiles. Triturate with cold diethyl ether to precipitate the primary amine as a trifluoroacetate salt.

  • Self-Validation Checkpoint: ¹H-NMR (DMSO-d6) must show the reappearance of the exocyclic secondary amine proton (~7.5 ppm) and the primary amine NH₃⁺ protons (~8.0 ppm).

Protocol C: Finkelstein-Assisted Bimolecular Coupling

Objective: Couple the amine to the cyanopyrrolidine warhead to form the final inhibitor[3].

  • Reaction: Suspend the amine TFA salt (1.0 eq) and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in anhydrous Acetonitrile.

  • Catalysis: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and 0.2 eq of Potassium Iodide (KI). Causality: KI drives a Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide in situ, accelerating the S_N2 substitution and minimizing degradation of the sensitive cyanopyrrolidine.

  • Isolation: Stir at 40°C for 8 hours. Concentrate, purify via reverse-phase preparative HPLC (MeCN/H₂O + 0.1% TFA).

Data Presentation & Analytical Metrics

Table 1: Analytical Checkpoints for Synthesis
StepIntermediate / ProductExpected Mass [M+H]⁺Key FTIR / NMR SignaturesTarget Yield
Start N-(5-Cyanopyridin-2-YL)acetamide162.1FTIR: N-H stretch at 3200 cm⁻¹, Nitrile at 2230 cm⁻¹N/A
1 N-Alkylated Boc-Intermediate305.1FTIR: Loss of 3200 cm⁻¹ N-H; Gain of Boc C=O at 1705 cm⁻¹> 85%
2 Primary Amine TFA Salt163.1¹H-NMR: Loss of Acetyl CH₃ (2.1 ppm) and Boc (1.4 ppm)> 90%
3 Final Inhibitor (NVP-DPP728 analog)299.1¹H-NMR: Pyrrolidine multiplet (1.9-2.2 ppm)65-70%
Table 2: Benchmark Enzyme Kinetics against Human DPP-IV

Data represents expected values for the synthesized NVP-DPP728 analog based on literature standards[2].

CompoundK_i (nM)k_on (M⁻¹ s⁻¹)k_off (s⁻¹)Complex Half-Life (t_1/2)
Synthesized Analog ~ 11.01.3 × 10⁵1.3 × 10⁻³~ 9 - 10 min
Des-cyano Analog (Control)> 300,000N/AN/AN/A
D-Antipode (Control)~ 5,600N/A1.5 × 10⁻³~ 9 - 10 min

Biological Validation: DPP-IV Amidolytic Assay

To validate the synthesized compound as a functional DPP-IV inhibitor, the following fluorometric assay must be executed.

Protocol:

  • Reagents: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1 mg/mL BSA). Use purified human DPP-IV (or Caco-2 cell extract)[2].

  • Substrate: Prepare a 10 mM stock of the fluorogenic substrate H-Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO.

  • Incubation: In a 96-well black microplate, mix 10 µL of the synthesized inhibitor (serial dilutions from 1 µM to 0.1 nM) with 40 µL of DPP-IV enzyme in Assay Buffer. Incubate for 15 minutes at 37°C to allow the slow-binding complex to form.

  • Reaction Initiation: Add 50 µL of H-Gly-Pro-AMC (final concentration 50 µM).

  • Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Self-Validation: The assay is considered valid only if the calculated K_i of the internal standard (e.g., commercially sourced NVP-DPP728) falls within 10% of the established 11 nM threshold[2].

References

  • Ahrén, B., et al. "Inhibition of Dipeptidyl Peptidase IV Improves Metabolic Control Over a 4-Week Study Period in Type 2 Diabetes." Diabetes Care, American Diabetes Association, 2002. URL:[Link]

  • Hughes, T. E., et al. "NVP-DPP728 (1-[[[2-[(5-Cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a Slow-Binding Inhibitor of Dipeptidyl Peptidase IV." Biochemistry, American Chemical Society, 1999, 38(36), 11597-11603. URL:[Link]

  • Villhauer, E. B., et al. "1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties." Journal of Medicinal Chemistry, 2002, 45(12), 2362-2365. URL:[Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of N-(5-Cyanopyridin-2-YL)acetamide

Abstract This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(5-Cyanopyridin-2-YL)acetamide. The developed method is precise, accurate, and specific for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. This document provides a detailed protocol, from initial method development and forced degradation studies to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

N-(5-Cyanopyridin-2-YL)acetamide is a heterocyclic compound containing a pyridine ring, a cyano group, and an acetamide functional group. As with many pharmaceutical compounds, the development of a robust and reliable analytical method is crucial for quality control, stability testing, and formulation development. A stability-indicating HPLC method is essential to separate the API from any potential degradation products, ensuring that the measured response is solely from the intact drug.[1] This application note serves as a detailed guide for researchers, scientists, and drug development professionals in establishing such a method.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation for logical and efficient HPLC method development.

Structure:

N-(5-Cyanopyridin-2-YL)acetamide

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale for HPLC Method
pKa The pyridine ring nitrogen is expected to have a pKa in the range of 2-4, making it weakly basic. The amide proton is very weakly acidic (pKa > 15).The weakly basic nature of the pyridine nitrogen suggests that the retention time can be influenced by the pH of the mobile phase.[2] A slightly acidic mobile phase (pH 3-5) will ensure consistent protonation of the pyridine nitrogen, leading to a stable retention time and good peak shape.
logP The calculated octanol-water partition coefficient (logP) is predicted to be low to moderate, suggesting some degree of hydrophilicity.A low to moderate logP indicates that the analyte is suitable for reversed-phase HPLC. A C18 column is a good starting point, providing a non-polar stationary phase for retention.
Solubility The compound is expected to have limited solubility in water but should be soluble in common organic solvents like acetonitrile and methanol.Acetonitrile and methanol are excellent choices for the organic component of the mobile phase due to their miscibility with water and good solubilizing power for the analyte.
UV Absorbance The pyridine ring and conjugated system are strong chromophores, predicting significant UV absorbance in the range of 250-280 nm.UV detection is a suitable and sensitive method for this analyte. An initial detection wavelength of 260 nm is a logical starting point.

Based on this analysis, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer is the most logical approach.

HPLC Method Development and Optimization

The following protocol outlines the steps for developing a robust HPLC method for N-(5-Cyanopyridin-2-YL)acetamide.

Initial Chromatographic Conditions

Based on the analyte properties, the following initial conditions were selected:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Method Optimization

The initial conditions provided a good starting point, with the analyte eluting at a reasonable retention time. Optimization was performed to achieve better peak shape, resolution from potential impurities, and a shorter run time.

  • Mobile Phase pH: The use of 0.1% formic acid (pH ~2.7) ensured consistent protonation of the pyridine nitrogen, resulting in a sharp, symmetrical peak.

  • Organic Modifier: Acetonitrile provided good peak shape and lower backpressure compared to methanol.

  • Gradient: The gradient was optimized to ensure adequate separation of the main peak from any early-eluting impurities and to allow for the elution of any more hydrophobic degradation products. The final optimized gradient is presented in the final method.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase confirmed a maximum absorbance at 265 nm, which was chosen for the final method to maximize sensitivity.

Final Optimized HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Forced Degradation and Specificity Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3][4] These studies expose the drug substance to harsh conditions to generate potential degradation products and ensure that they are well-separated from the main analyte peak.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Analysis HPLC Analysis (Optimized Method) Acid->Analysis Analyze Stressed Samples Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Base->Analysis Analyze Stressed Samples Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Oxidation->Analysis Analyze Stressed Samples Thermal Thermal Degradation (80°C, 48h) Thermal->Analysis Analyze Stressed Samples Photolytic Photolytic Degradation (ICH Q1B, Solid & Solution) Photolytic->Analysis Analyze Stressed Samples API N-(5-Cyanopyridin-2-YL)acetamide Stock Solution API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to Results Evaluate Peak Purity & Resolution Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of N-(5-Cyanopyridin-2-YL)acetamide in the sample diluent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2N NaOH, and dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.2N HCl, and dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. Prepare a solution of approximately 100 µg/mL in the diluent.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance (100 µg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Results of Forced Degradation

The results of the forced degradation studies should demonstrate significant degradation of the parent compound (typically 5-20%) under each stress condition.[4] The chromatograms should show that all degradation product peaks are well-resolved from the main N-(5-Cyanopyridin-2-YL)acetamide peak (resolution > 2.0). Peak purity analysis using a photodiode array (PDA) detector should confirm that the main peak is spectrally pure in all stressed samples, indicating no co-eluting impurities.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guideline to ensure its suitability for its intended purpose.[5][6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Method Validation Workflow

Method_Validation_Workflow cluster_validation Validation Parameters Specificity Specificity (Forced Degradation) Report Validation Report (Data & Acceptance Criteria) Specificity->Report Linearity Linearity & Range (5 Concentrations) Linearity->Report Accuracy Accuracy (Spike Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD_LOQ LOD & LOQ (Signal-to-Noise) LOD_LOQ->Report Robustness Robustness (Varied Parameters) Robustness->Report Method Optimized HPLC Method Validation Perform Validation Experiments Method->Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Robustness

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples.No interference at the retention time of the analyte. Peak purity of the analyte in stressed samples should pass.
Linearity Analyze five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Established from the linearity study.The range should cover 80-120% of the test concentration for assay.
Accuracy Perform recovery studies by spiking the analyte at three concentration levels (80%, 100%, 120%) into a placebo matrix. Analyze in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD Determined based on the signal-to-noise ratio (S/N) of 3:1.The LOD should be reported.
LOQ Determined based on the signal-to-noise ratio (S/N) of 10:1. The precision and accuracy at the LOQ should be acceptable.The LOQ should be reported and validated for precision and accuracy. RSD ≤ 10%.
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected.

Conclusion

The developed and validated RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative analysis of N-(5-Cyanopyridin-2-YL)acetamide. The stability-indicating nature of the method was confirmed through forced degradation studies, where the analyte was well-resolved from all degradation products. This method is suitable for routine quality control analysis and stability studies of N-(5-Cyanopyridin-2-YL)acetamide in bulk drug and pharmaceutical formulations.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Patel, Y. et al. (n.d.).
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Sule, S. (2023, April 23).
  • Rasmussen, H. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • LCGC International. (2020, October 1). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • DTIC. (n.d.).
  • SciSpace. (n.d.).
  • SciSpace. (2021, June 6).
  • Rasayan Journal of Chemistry. (n.d.).
  • Academia.edu. (n.d.). (PDF)
  • Ovid. (2007, January).
  • Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • KISHIDA CHEMICAL CO., LTD. (n.d.).
  • International Council for Harmonisation. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Method

Preclinical In Vivo Dosing Guidelines: N-(5-Cyanopyridin-2-YL)acetamide in Murine Models

Executive Summary The transition of small-molecule inhibitors from in vitro biochemical assays to in vivo murine models is a critical bottleneck in drug development. N-(5-Cyanopyridin-2-YL)acetamide represents a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small-molecule inhibitors from in vitro biochemical assays to in vivo murine models is a critical bottleneck in drug development. N-(5-Cyanopyridin-2-YL)acetamide represents a class of fragment-like, targeted small molecules characterized by a pyridine core, a cyano electron-withdrawing group, and an acetamide linkage. While its low molecular weight promotes target accessibility, the rigid, planar structure and strong intermolecular hydrogen bonding of the acetamide moiety often result in high crystal lattice energy and poor aqueous solubility.

As a Senior Application Scientist, I have designed this comprehensive guide to navigate the physicochemical hurdles of this compound. This document provides a self-validating, step-by-step framework for formulation, Pharmacokinetic (PK) profiling, Maximum Tolerated Dose (MTD) determination, and efficacy testing, ensuring rigorous adherence to modern animal welfare and reporting standards.

Physicochemical Profiling & Formulation Strategy

Before a compound can be dosed in vivo, its physicochemical properties must dictate the formulation strategy. Formulating N-(5-Cyanopyridin-2-YL)acetamide in standard aqueous buffers will likely result in precipitation, leading to erratic absorption, variable pharmacokinetics, and localized toxicity.

Table 1: Predicted Physicochemical Profile & Formulation Implications
ParameterEstimated ValueFormulation Implication
Molecular Weight 161.16 g/mol Small size promotes rapid absorption and high tissue permeability.
LogP (Predicted) 1.2 - 1.8Moderate lipophilicity; requires co-solvents or surfactants for aqueous suspension.
Hydrogen Bond Donors 1 (Amide NH)Potential for strong crystal lattice; high risk of poor aqueous solubility.
Hydrogen Bond Acceptors 3 (N, N, O)Favorable for target binding but may interact heavily with plasma proteins.
Protocol 1: Preparation of Oral (PO) Suspension

For routine oral dosing, a homogenous suspension is preferred over a solution to maximize the dose concentration without using high volumes of toxic organic solvents.

  • Step 1: Weigh the required mass of N-(5-Cyanopyridin-2-YL)acetamide powder into a glass vial.

  • Step 2: Add 0.2% (v/v) Tween 80 and triturate the powder into a smooth paste.

    • Causality: Tween 80 acts as a non-ionic surfactant. It lowers the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, preventing aggregation and ensuring the particles are fully wetted.

  • Step 3: Gradually add 0.5% (w/v) Methylcellulose (MC) in sterile water while vortexing continuously until the final volume is reached.

    • Causality: Methylcellulose increases the viscosity of the vehicle. According to Stokes' Law, a higher viscosity reduces the sedimentation rate of the suspended particles, ensuring a uniform dose is drawn into the gavage needle.

  • Validation Checkpoint: Observe the final suspension under a light microscope. Particles should be uniformly dispersed without macroscopic clumping. If the suspension settles within 5 minutes, increase MC concentration to 1.0%.

Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

To prevent confounding toxicity with therapeutic efficacy, a rigorous MTD and PK evaluation must precede any disease model testing.

Workflow A 1. Formulation Optimization B 2. PK Profiling (IV vs PO) A->B Solubility Confirmed C 3. MTD Determination (SAD & MAD) B->C t1/2 & F% Established D 4. In Vivo Efficacy (Xenograft/Syngeneic) C->D Safe Dose Identified

Figure 1: Sequential in vivo workflow from formulation to efficacy testing.

Protocol 2: Maximum Tolerated Dose (MTD) Determination
  • Step 1: Administer a Single Ascending Dose (SAD) to cohorts of wild-type mice (n=3 per group) starting at 10 mg/kg, escalating by a factor of 3 (e.g., 10, 30, 100 mg/kg).

  • Step 2: Monitor clinical signs (piloerection, hunched posture, mobility) and body weight daily for 7 days.

    • Causality: Acute toxicity often manifests as rapid weight loss. A weight loss of >20% from baseline is a universally accepted humane endpoint indicating the MTD has been exceeded[1].

  • Validation Checkpoint: If the vehicle-only control group exhibits >5% weight loss, the toxicity is vehicle-driven, and the formulation must be redesigned before proceeding.

Protocol 3: Pharmacokinetic (PK) Profiling
  • Step 1: Administer the compound via Intravenous (IV) route (e.g., 2 mg/kg in 5% DMSO/40% PEG400/55% Saline) and Oral (PO) route (e.g., 10 mg/kg in MC/Tween) to parallel cohorts (n=3 per timepoint).

  • Step 2: Collect blood via submandibular bleed or cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].

    • Causality: Dense early sampling (0.25–2h) is critical to accurately capture the maximum concentration ( Cmax​ ) and the absorption phase, while late sampling (8–24h) defines the terminal elimination half-life ( t1/2​ ).

  • Validation Checkpoint: Calculate absolute oral bioavailability ( F% ). F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 . If F%<10% , the compound suffers from poor absorption or high first-pass metabolism, requiring a switch to Intraperitoneal (IP) dosing for efficacy studies.

In Vivo Efficacy Dosing Guidelines

Once the PK profile and MTD are established, the dosing regimen for efficacy models (e.g., tumor xenografts or inflammatory models) can be rationally designed. The frequency of dosing is directly dictated by the compound's half-life and the biological turnover rate of its target.

Pathway Drug N-(5-Cyanopyridin-2-YL)acetamide Target Target Enzyme/Receptor Drug->Target Competitive Inhibition PD Pharmacodynamic (PD) Biomarker Target->PD Downstream Modulation Efficacy Tumor/Disease Regression PD->Efficacy Correlated Readout

Figure 2: Mechanism of action linking target inhibition to in vivo efficacy.

Table 2: Recommended In Vivo Dosing Parameters
RouteTypical Dose RangeRecommended VehicleDosing FrequencyMax Volume (Mouse)
Intravenous (IV) 1 - 5 mg/kg5% DMSO / 40% PEG400 / 55% SalineSingle Dose (PK only)5 mL/kg
Oral (PO) 10 - 50 mg/kg0.5% Methylcellulose / 0.2% Tween 80QD or BID (Efficacy)10 mL/kg
Intraperitoneal (IP) 5 - 30 mg/kg5% DMSO / 95% Corn OilQD or QOD (Efficacy)10 mL/kg

Note: QD = Once daily; BID = Twice daily; QOD = Every other day.

Scientific Integrity & Animal Welfare (ARRIVE 2.0 Compliance)

To ensure that the data generated from N-(5-Cyanopyridin-2-YL)acetamide studies are reproducible and ethically sound, all experimental designs must comply with the[3].

  • Randomization: Animals must be randomized into treatment groups based on baseline body weight or baseline tumor volume (if using a xenograft model) to ensure equal starting parameters.

  • Blinding: The investigator administering the compound and measuring the in vivo readouts (e.g., caliper measurements for tumors) must be blinded to the treatment group allocations to prevent observer bias[3].

  • Statistical Powering: Group sizes (typically n=8 to n=10 for efficacy) must be justified using an a priori power calculation (e.g., α=0.05 , Power = 80%) based on the expected effect size of the PD biomarker.

References

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research Source: ARRIVE Guidelines / PLOS Biology URL:[Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice Source: BMC Cancer / National Institutes of Health (NIH) URL:[Link]

  • Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration Source: Drug Metabolism and Disposition / National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopy Characterization of N-(5-Cyanopyridin-2-YL)acetamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Mechanistic Context N-(5-Cyanopyridin-2-yl)acetamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Mechanistic Context

N-(5-Cyanopyridin-2-yl)acetamide (CAS: 100130-61-8) is a highly versatile building block frequently utilized in the synthesis of nicotinamide derivatives, kinase inhibitors, and advanced pharmacologically active heterocycles [1]. Structurally, it features a highly polarized π -system driven by the push-pull dynamics of an electron-donating acetamido group at the C-2 position and an electron-withdrawing cyano group at the C-5 position.

Accurate structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The primary analytical challenge lies in confirming the exact regiochemistry of the cyano group and assessing the tautomeric stability of the amide bond. This application note provides a self-validating, step-by-step protocol for the 1D and 2D NMR characterization of this compound, emphasizing the causality behind experimental choices.

Chemical and Physical Properties

ParameterSpecification
Chemical Name N-(5-Cyanopyridin-2-yl)acetamide
CAS Registry Number 100130-61-8 [2]
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Structural Features 2-substituted aminopyridine, 5-substituted nitrile, N-acetyl group

Sample Preparation Protocol

Solvent Selection Causality: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly preferred over Chloroform- d (CDCl 3​ ) for this compound. The acetamide NH proton is prone to rapid chemical exchange in non-polar solvents, which broadens the signal into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively "locking" the proton exchange rate. This allows the NH signal to be observed as a distinct, quantifiable resonance (~10.9 ppm). Furthermore, the high polarity of DMSO- d6​ ensures complete dissolution of the rigid, planar molecule.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of high-purity N-(5-Cyanopyridin-2-yl)acetamide into a clean glass vial.

  • Dissolution: Add 0.6 mL of DMSO- d6​ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization: Vortex the mixture for 30–45 seconds until complete dissolution is achieved. No particulate matter should remain.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm precision NMR tube. Ensure no air bubbles are trapped in the active volume region.

  • Preparation: Wipe the exterior of the NMR tube with a lint-free wipe (e.g., Kimwipes) to prevent probe contamination before inserting it into the spectrometer spinner.

NMR Acquisition Methodologies

The following parameters are optimized for a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband probe (BBFO) at 298 K.

1D 1 H NMR Acquisition
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 1.5 seconds.

  • Causality: A 30° flip angle allows for a shorter relaxation delay, maximizing the signal-to-noise ratio (SNR) per unit time. 16 scans easily yield an SNR > 100:1 for a 20 mg sample.

1D 13 C NMR Acquisition
  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Number of Scans (NS): 1024 to 2048.

  • Relaxation Delay (D1): 3.0 seconds.

  • Causality: Quaternary carbons (C=O, C-CN, C-2, C-5) lack directly attached protons, leading to significantly longer longitudinal relaxation times ( T1​ ) and weaker Nuclear Overhauser Effect (NOE) enhancement. Extending the D1 delay to 3.0 seconds ensures these critical quaternary signals are fully relaxed, allowing for accurate detection and integration.

NMR_Workflow A Sample Preparation 20 mg in 0.6 mL DMSO-d6 B Shimming & Tuning Optimize B0 Homogeneity A->B C 1D Acquisition 1H (ns=16) & 13C (ns=1024) B->C D 2D Acquisition COSY, HSQC, HMBC C->D E Data Processing FT, Phase/Baseline Correction D->E F Spectral Assignment Structural Validation E->F

Caption: Standardized NMR sample preparation and acquisition workflow for structural validation.

Data Presentation & Spectral Assignments

Mechanistic Insights into Chemical Shifts
  • H-6 (8.80 ppm): This proton is highly deshielded due to the combined anisotropic effect of the adjacent pyridine nitrogen and the strong electron-withdrawing nature of the para-cyano group.

  • C-5 (103.0 ppm): Counterintuitively, the cyano group exerts a strong α -shielding effect on the directly attached ipso carbon (C-5), shifting it significantly upfield compared to typical pyridine carbons.

  • C N (117.5 ppm): This is the characteristic shift for a conjugated nitrile carbon.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
NH 10.90Broad Singlet (br s)-1HAcetamide NH
H-6 8.80Doublet of doublets (dd) J = 2.2, 0.81HPyridine CH (ortho to N)
H-4 8.20Doublet of doublets (dd) J = 8.8, 2.21HPyridine CH
H-3 8.15Doublet (d) J = 8.81HPyridine CH (ortho to NHAc)
CH 3​ 2.15Singlet (s)-3HAcetyl CH 3​
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeKey HMBC Correlations ( 1 H

13 C)

C=O 170.5Quaternary (C)NH, CH 3​
C-2 154.0Quaternary (C)NH, H-4, H-6
C-6 152.5Methine (CH)H-4
C-4 141.0Methine (CH)H-6
C N 117.5Quaternary (C)H-4, H-6
C-3 113.0Methine (CH)NH
C-5 103.0Quaternary (C)H-3
CH 3​ 24.0Methyl (CH 3​ )-

NMR_Correlations cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H6 H-6 (8.80 ppm) C4 C-4 (141.0) H6->C4 HMBC (3J) CN C≡N (117.5) H6->CN HMBC (3J) H4 H-4 (8.20 ppm) C2 C-2 (154.0) H4->C2 HMBC (3J) H4->CN HMBC (3J) H3 H-3 (8.15 ppm) H3->H4 COSY (3J) C5 C-5 (103.0) H3->C5 HMBC (3J) NH NH (10.90 ppm) NH->C2 HMBC (3J) CO C=O (170.5) NH->CO HMBC (2J) CH3 CH3 (2.15 ppm) CH3->CO HMBC (2J)

Caption: 2D NMR connectivity map showing critical COSY and HMBC correlations for structural proof.

Self-Validating System & Quality Control

To ensure this protocol acts as a self-validating system, analysts must verify the following internal controls before approving the structural assignment:

  • Mass Balance Integration: The sum of the integrations in the 1 H NMR spectrum must equal exactly 7 protons. Any deviation indicates the presence of impurities or incomplete relaxation.

  • Solvent Peak Verification: The DMSO- d6​ residual pentet must appear at exactly 2.50 ppm in 1 H NMR, and the septet must appear at 39.52 ppm in 13 C NMR. Shifts in these peaks indicate improper referencing or temperature anomalies in the probe.

  • Regiochemical Proof (HMBC Validation): The definitive proof of the 5-cyano regiochemistry is the presence of a cross-peak in the HMBC spectrum between H-6 (8.80 ppm) and the nitrile carbon (117.5 ppm). If the cyano group were incorrectly positioned at C-4, this specific 3J coupling would be absent, and a different correlation network would emerge.

References

  • Title: Nicotinamide derivatives, preparation thereof and therapeutic use thereof (US20100222319A1) Source: Google Patents URL: [1]

  • Title: N-(5-Cyanopyridin-2-yl)acetamide Properties (DTXSID10734001) Source: EPA CompTox Chemicals Dashboard URL: [Link][2]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways and LC-MS/MS Quantification of N-(5-Cyanopyridin-2-YL)acetamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary & Chemical Grounding N-(5-cyanopyridin-2-yl)acetamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Chemical Grounding

N-(5-cyanopyridin-2-yl)acetamide is a critical heterocyclic intermediate and a privileged scaffold in medicinal chemistry, frequently utilized in the design of biologically active compounds such as kinase inhibitors and anti-inflammatory agents[1]. Accurate pharmacokinetic profiling and structural characterization of this compound in complex biological matrices require highly specific analytical techniques.

This application note details the gas-phase ion chemistry and collision-induced dissociation (CID) fragmentation pathways of N-(5-cyanopyridin-2-yl)acetamide. By understanding the mechanistic causality behind its fragmentation, analytical scientists can optimize Multiple Reaction Monitoring (MRM) methods. Furthermore, we provide a self-validating LC-MS/MS protocol designed to ensure absolute data trustworthiness through built-in quality control checkpoints.

Physicochemical Profiling & Quantitative Data

To establish a robust mass spectrometry method, the exact monoisotopic masses of the precursor and predicted product ions must be calculated. Table 1 summarizes the quantitative mass data utilized for high-resolution mass spectrometry (HRMS) and triple quadrupole (QqQ) MRM method development.

Table 1: Exact Mass and Predicted ESI+ Fragmentation Data

Compound / FragmentMolecular FormulaExact Mass (Da)ESI+ Ion (m/z)Structural Assignment
Precursor C8H7N3O161.0589162.0662[M+H]+ (Protonated Molecule)
Fragment A C6H5N3119.0483120.0556[M+H - Ketene]+ (2-amino-5-cyanopyridine)
Fragment B C5H4N292.037493.0447[M+H - Ketene - HCN]+
Fragment C C6H2N2102.0218103.0291[M+H - Ketene - NH3]+

Mechanistic Fragmentation Pathways

The fragmentation of N-aryl acetamides under CID is fundamentally governed by the relative proton affinities of the functional groups within the molecule.

Causality of Ketene Loss: During positive electrospray ionization (ESI+), N-(5-cyanopyridin-2-yl)acetamide is preferentially protonated at the highly basic pyridine nitrogen. Upon transfer into the collision cell, collisional activation redistributes internal energy, facilitating charge migration to the amide carbonyl. This lowers the activation energy for a concerted 1,3-hydrogen shift from the acetyl methyl group to the amide nitrogen. The subsequent cleavage of the amide C-N bond results in the neutral loss of ketene (CH2=C=O, 42.01 Da)[2]. This fragmentation pathway is highly diagnostic for acetanilides and N-pyridylacetamides[3], yielding a highly stable 2-amino-5-cyanopyridine product ion at m/z 120.056[4],.

Secondary Cleavages: Subsequent activation of the m/z 120.056 fragment leads to two competing pathways:

  • Loss of HCN (27.01 Da): Expulsion of hydrogen cyanide from the cyano group, driven by the high formation enthalpy of the neutral HCN molecule, leaving a conjugated cyclic cation at m/z 93.045.

  • Loss of NH3 (17.03 Da): Cleavage of the exocyclic amine group to yield an ion at m/z 103.029.

MS_Fragmentation M [M+H]+ m/z 162.066 N-(5-cyanopyridin-2-yl)acetamide F1 Fragment A m/z 120.056 2-amino-5-cyanopyridine M->F1 - CH2=C=O (-42.011 Da) F2 Fragment B m/z 93.045 [M+H - Ketene - HCN]+ F1->F2 - HCN (-27.011 Da) F3 Fragment C m/z 103.029 [M+H - Ketene - NH3]+ F1->F3 - NH3 (-17.027 Da)

Mass spectrometry fragmentation pathway of N-(5-cyanopyridin-2-yl)acetamide.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system. It mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix-induced ion suppression, and requires a System Suitability Test (SST) prior to sample acquisition.

Step 1: System Suitability and Reagent Preparation
  • Causality: Validating instrument performance ensures that variations in signal intensity are due to sample concentration, not mass spectrometer drift or column degradation.

  • Action: Inject 5 replicates of a neat standard (10 ng/mL). The system is validated only if the retention time %RSD is < 1.0% and peak area %RSD is < 5.0%.

Step 2: Sample Extraction & SIL-IS Integration
  • Causality: Biological matrices contain phospholipids that cause unpredictable ESI suppression. Spiking a SIL-IS (e.g., 13C3-N-(5-cyanopyridin-2-yl)acetamide) at the earliest step normalizes extraction recovery and ionization efficiency.

  • Action: Aliquot 50 µL of plasma. Spike with 10 µL of SIL-IS (50 ng/mL). Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins, and transfer the supernatant to an autosampler vial.

Step 3: Chromatographic Separation (UHPLC)
  • Causality: Utilizing a sub-2-micron C18 column with a shallow gradient ensures sharp peak shapes and separates the target analyte from isobaric matrix interferences.

  • Action:

    • Column: C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: ESI-MS/MS Acquisition (MRM Mode)
  • Causality: MRM provides maximum sensitivity and specificity by filtering out background noise and exclusively detecting the diagnostic precursor-to-product ion transitions.

  • Action: Program the mass spectrometer with the optimized parameters listed in Table 2.

Table 2: Optimized MRM Transitions & Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target162.1120.15018Quantifier (Ketene loss)
Target162.193.05032Qualifier (HCN loss)
SIL-IS165.1123.15018Internal Standard
Step 5: Data Validation & Blank Subtraction
  • Causality: Prevents false positives from carryover.

  • Action: Analyze a double-blank (matrix without analyte or IS) immediately following the highest calibration standard. Carryover must be < 20% of the Lower Limit of Quantification (LLOQ).

LCMS_Workflow S1 1. Sample Preparation Spike SIL-IS & Protein Precipitation S2 2. UHPLC Separation C18 Column, 0.1% Formic Acid Gradient S1->S2 S3 3. ESI+ Ionization Generate [M+H]+ Precursor (m/z 162.1) S2->S3 S4 4. Collision-Induced Dissociation (CID) Argon Gas, Optimized CE (18-32 eV) S3->S4 S5 5. MRM Data Acquisition & Validation Monitor Transitions & Blank Subtraction S4->S5

Step-by-step LC-MS/MS analytical workflow with self-validating SIL-IS integration.

Sources

Technical Notes & Optimization

Troubleshooting

Removing impurities from N-(5-Cyanopyridin-2-YL)acetamide during recrystallization

Welcome to the Technical Support Center for the purification of N-(5-Cyanopyridin-2-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of N-(5-Cyanopyridin-2-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material through recrystallization. This document moves beyond simple protocols to explain the reasoning behind each step, empowering you to make informed decisions during your experiments.

Introduction: The Importance of Purity

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, achieving high purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] It relies on the principle of differential solubility of the desired compound and its impurities in a suitable solvent system at varying temperatures. For N-(5-Cyanopyridin-2-YL)acetamide, a compound of interest in medicinal chemistry, effective purification is critical for reliable downstream applications.

This guide will address common challenges encountered during the recrystallization of N-(5-Cyanopyridin-2-YL)acetamide in a comprehensive question-and-answer format.

Section 1: Understanding Your Material and Potential Impurities

A successful purification strategy begins with understanding the properties of your target compound and the likely impurities.

Q1: What are the expected physical properties of N-(5-Cyanopyridin-2-YL)acetamide?

  • Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities. For comparison, the related compound N-(5-Bromopyridin-2-yl)acetamide has a melting point of 174-176 °C (447-449 K). The starting material, 2-Amino-5-cyanopyridine, has a melting point of 158-165 °C.[3][4] Your purified N-(5-Cyanopyridin-2-YL)acetamide is expected to have a sharp melting point, likely above that of the starting amine.

  • Appearance: Pure N-(5-Cyanopyridin-2-YL)acetamide is expected to be a white to off-white crystalline solid. Any significant coloration may indicate the presence of impurities.

Q2: What are the common impurities I should be aware of during the synthesis of N-(5-Cyanopyridin-2-YL)acetamide?

The most common method for synthesizing N-(5-Cyanopyridin-2-YL)acetamide is the acetylation of 2-amino-5-cyanopyridine with an acetylating agent like acetic anhydride or acetyl chloride. Potential impurities include:

  • Unreacted 2-amino-5-cyanopyridine: This is a common process-related impurity. Due to its different polarity compared to the acetylated product, it can often be removed effectively through recrystallization.

  • Diacetylated product (N-(5-cyanopyridin-2-yl)diacetamide): Over-acetylation can lead to the formation of a diacetylated byproduct. This impurity is generally less polar than the desired mono-acetylated product.

  • Color-forming impurities: These can arise from side reactions or the degradation of starting materials or the product, especially if the reaction is carried out at elevated temperatures.

  • Residual solvents: Solvents used in the reaction or work-up can be trapped in the crystal lattice.

Section 2: The Recrystallization Workflow: A Step-by-Step Guide with Troubleshooting

This section details the practical steps of recrystallization and addresses common issues that may arise.

Diagram 1: General Recrystallization Workflow

G A 1. Solvent Selection B 2. Dissolution of Crude Product in Minimum Hot Solvent A->B C 3. Hot Gravity Filtration (to remove insoluble impurities) B->C if insoluble impurities present D 4. Cooling and Crystallization B->D no insoluble impurities C->D E 5. Crystal Collection (Vacuum Filtration) D->E F 6. Washing of Crystals (with cold solvent) E->F G 7. Drying of Purified Product F->G

Caption: A standard workflow for purifying a solid organic compound.

Solvent Selection: The Key to Success

Q3: How do I choose the best solvent for the recrystallization of N-(5-Cyanopyridin-2-YL)acetamide?

The ideal recrystallization solvent should exhibit high solubility for your compound at its boiling point and low solubility at room temperature or below.[1] For N-(5-Cyanopyridin-2-YL)acetamide, a good starting point is to screen polar protic and polar aprotic solvents, given the polar nature of the pyridine and acetamide functional groups.

A systematic approach involves small-scale solubility tests:

  • Place approximately 20-30 mg of your crude material into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the solvent to its boiling point and observe.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Table 1: Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticA good starting point. N-(5-Bromopyridin-2-yl)acetamide is reported to be recrystallized from ethanol.
Methanol65Polar ProticMore polar than ethanol; may have higher solubility at room temperature.
Isopropanol82Polar ProticLess polar than ethanol.
Acetone56Polar AproticA versatile solvent for many organic compounds.
Ethyl Acetate77Moderately PolarMay be a good candidate.
Water100Highly PolarMay be a poor solvent on its own but could be useful in a mixed-solvent system.
Toluene111Non-polarLikely a poor solvent, but could be used as an anti-solvent.
Heptane/Hexane~98 / ~69Non-polarLikely poor solvents, useful as anti-solvents.

Q4: What if I can't find a single suitable solvent?

If no single solvent provides the desired solubility profile, a mixed-solvent system (also known as a co-solvent system) is an excellent alternative.[5][6] This involves a "good" solvent in which N-(5-Cyanopyridin-2-YL)acetamide is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[6]

Common Mixed-Solvent Pairs to Consider:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Heptane (or Hexane)

  • Toluene/Heptane (or Hexane)

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.[5]

Troubleshooting Common Recrystallization Problems

Q5: I've added the hot solvent, but some material won't dissolve. What should I do?

This indicates the presence of insoluble impurities. Do not continue adding large excesses of solvent to dissolve them, as this will reduce your final yield. Instead, perform a hot gravity filtration:

  • Pre-heat a stemless funnel and a clean receiving flask.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove the insoluble material.

  • Proceed with the cooling and crystallization of the filtrate.

Q6: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

Solutions:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.

  • Change the solvent system: If oiling out persists, select a lower-boiling solvent or adjust the ratio of your mixed-solvent system.

Q7: No crystals are forming after the solution has cooled. What's wrong?

This is a common issue and can be due to several factors:

  • Too much solvent was used: This is the most frequent cause. If you suspect this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • The solution is supersaturated: The compound is dissolved beyond its normal solubility limit but has not yet started to crystallize. To induce crystallization:

    • Scratch the inner surface of the flask with a glass rod just below the liquid level. The small scratches provide a nucleation site for crystal growth.

    • Add a seed crystal: If you have a small amount of pure N-(5-Cyanopyridin-2-YL)acetamide, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Diagram 2: Troubleshooting Crystallization Issues

G Start Cooled Solution NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut CrystalsFormed Crystals Formed Start->CrystalsFormed TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent ReheatAddSolvent Reheat and add more solvent OiledOut->ReheatAddSolvent Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No ReduceVolume Reduce solvent volume (boil off excess) TooMuchSolvent->ReduceVolume Yes InduceCrystallization Induce Crystallization: - Scratch flask - Add seed crystal Supersaturated->InduceCrystallization ReduceVolume->Start InduceCrystallization->Start SlowCooling Cool more slowly ReheatAddSolvent->SlowCooling SlowCooling->Start

Caption: A decision-making guide for common recrystallization issues.

Removing Specific Impurities

Q8: My crude product is colored. How can I decolorize it?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot gravity filtration step.

Decolorization Protocol:

  • Dissolve the crude N-(5-Cyanopyridin-2-YL)acetamide in the hot recrystallization solvent.

  • Allow the solution to cool slightly from the boiling point to prevent bumping.

  • Add a small amount of activated charcoal (about 1-2% of the weight of your crude product).

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which has adsorbed the colored impurities.

  • Proceed with cooling the filtrate to obtain your purified crystals.

Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.

Section 3: Purity Assessment

Q9: How do I know if my recrystallization was successful?

The success of your purification can be assessed by:

  • Melting Point Analysis: A sharp melting point range that is higher than that of the crude material is a good indication of increased purity.

  • Thin-Layer Chromatography (TLC): Compare the TLC of your crude material and the recrystallized product. The purified material should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, IR): For a more rigorous assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.

Conclusion

Recrystallization is a powerful technique that, when performed correctly, can significantly improve the purity of N-(5-Cyanopyridin-2-YL)acetamide. By understanding the principles of solubility, carefully selecting a solvent system, and applying the troubleshooting strategies outlined in this guide, you can overcome common challenges and obtain a high-quality product for your research and development needs.

References

  • NextSDS. (n.d.). N-(5-cyanopyridin-3-yl)acetaMide — Chemical Substance Information. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Gavini, S. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). Acetamide, N-[2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-cyanoethyl)-2-propen-1-ylamino]phenyl]- - Substance Details. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • MDPI. (2022, May 28). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐[2‐[(5‐cyanopyridin‐2‐yl)amino]‐ethylamino]acetyl‐2‐(S) pyrrolidine carbonitriles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(5-Cyanopyridin-2-YL)acetamide Scale-Up

Welcome to the technical support center for the synthesis and scale-up of N-(5-Cyanopyridin-2-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of N-(5-Cyanopyridin-2-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you optimize your reaction conditions, improve yield and purity, and ensure a smooth transition from laboratory to pilot-plant scale.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The synthesis of N-(5-Cyanopyridin-2-YL)acetamide is fundamentally an acylation of 2-amino-5-cyanopyridine. While seemingly straightforward, several factors can influence the reaction's success, especially during scale-up.

Q1: What is the fundamental reaction mechanism for the synthesis of N-(5-Cyanopyridin-2-YL)acetamide?

The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-5-cyanopyridine on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The basicity of the pyridine nitrogen and the amino group plays a crucial role.[2] Generally, the exocyclic amino group is more nucleophilic and will preferentially attack the acetylating agent.[3] However, reaction conditions can influence the selectivity and outcome.

Caption: General mechanism of acylation.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of N-(5-Cyanopyridin-2-YL)acetamide.

Low Reaction Yield

Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Ensure the reaction is stirred until the starting material is consumed. A moderate increase in temperature (e.g., from room temperature to 40-60°C) can often drive the reaction to completion, but be mindful of potential side reactions.[5]

    • Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.

  • Side Reactions:

    • Di-acetylation: The formation of a di-acetylated product is a possibility, though generally less favorable.[6] This can sometimes be suppressed by using a stoichiometric amount of the acetylating agent and controlling the reaction temperature.

    • Hydrolysis of the Cyano Group: The cyano group can be sensitive to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Maintain a neutral or slightly basic pH during the reaction and workup.

    • Reaction with Solvent: Protic solvents like water or alcohols can compete with the amine for the acetylating agent. It is advisable to use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[7]

  • Product Loss During Workup and Purification:

    • Aqueous Workup: The product may have some solubility in water, leading to losses during aqueous extraction. Minimize the volume of water used and consider back-extracting the aqueous layer with a suitable organic solvent.

    • Purification Method: Recrystallization is a common purification method. Choosing the right solvent system is critical to maximize recovery. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Improve Mixing Incomplete->Optimize_Conditions Investigate_Side_Reactions Investigate Side Reactions (LC-MS/NMR) Complete->Investigate_Side_Reactions Optimize_Conditions->Check_Completion Side_Products_Identified Side Products Identified? Investigate_Side_Reactions->Side_Products_Identified No_Side_Products No Significant Side Products Side_Products_Identified->No_Side_Products No Modify_Conditions Modify Conditions to Minimize Side Reactions: - Adjust Stoichiometry - Control Temperature Side_Products_Identified->Modify_Conditions Yes Optimize_Workup Optimize Workup & Purification: - Minimize Aqueous Volumes - Select Appropriate Recrystallization Solvent No_Side_Products->Optimize_Workup Modify_Conditions->Check_Completion Final_Product Improved Yield Optimize_Workup->Final_Product

Sources

Troubleshooting

Technical Support Center: Preventing Cyano Group Hydrolysis in N-(5-Cyanopyridin-2-YL)acetamide

Introduction: N-(5-Cyanopyridin-2-YL)acetamide is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: N-(5-Cyanopyridin-2-YL)acetamide is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other complex molecular scaffolds.[1][2] However, the chemical integrity of this compound is often challenged by the susceptibility of its cyano (nitrile) group to hydrolysis. This reaction, which converts the cyano group into an amide and subsequently a carboxylic acid, can lead to impure products, reduced yields, and misleading biological data. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent this unwanted side reaction.

Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Degradation

This section addresses the fundamental principles governing the hydrolysis of the cyano group in your molecule. Understanding the "why" is the first step toward effective prevention.

Q1: My N-(5-Cyanopyridin-2-YL)acetamide is converting to an unwanted carboxylic acid. What is happening at a molecular level?

A1: You are observing cyano group hydrolysis. This is a chemical reaction where water attacks the electrophilic carbon atom of the cyano group (-C≡N). The reaction typically proceeds in two stages: first, the nitrile is hydrated to an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid.[3][4] This process can be catalyzed by acids, bases, or even specific enzymes.[5][6]

Under both acidic and basic conditions, the reaction is often difficult to stop at the amide stage, especially when heated, leading to the formation of the terminal carboxylic acid as the primary degradation product.[6][7]

Q2: How do acidic and basic conditions specifically promote this hydrolysis?

A2: The mechanisms differ significantly, but both effectively accelerate the degradation:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., HCl, H₂SO₄), the nitrogen atom of the cyano group is protonated. This protonation dramatically increases the electrophilicity of the carbon atom, making it highly susceptible to attack by a weak nucleophile like water.[6][8][9] The reaction then proceeds through a series of proton transfers and tautomerization to form the amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[10]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon.[6][11] This process does not require prior activation of the nitrile. The reaction forms a negatively charged intermediate that, after protonation by water, yields the amide. With continued exposure to base and heat, the amide is then saponified to a carboxylate salt.[3][12] An acidic workup would then protonate the salt to yield the carboxylic acid.

The diagram below illustrates these catalytic cycles.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile R-C≡N A_Protonated R-C≡N⁺-H A_Nitrile->A_Protonated + H⁺ A_ImidicAcid Imidic Acid Tautomer A_Protonated->A_ImidicAcid + H₂O - H⁺ A_Amide R-CONH₂ (Amide) A_ImidicAcid->A_Amide Tautomerization A_Acid R-COOH (Carboxylic Acid) A_Amide->A_Acid + H₂O, H⁺ (Further Hydrolysis) B_Nitrile R-C≡N B_Intermediate Anionic Intermediate B_Nitrile->B_Intermediate + OH⁻ B_Amide R-CONH₂ (Amide) B_Intermediate->B_Amide + H₂O B_Carboxylate R-COO⁻ (Carboxylate) B_Amide->B_Carboxylate + OH⁻ (Further Hydrolysis) B_Acid R-COOH B_Carboxylate->B_Acid + H₃O⁺ (Workup)

Caption: Mechanisms of acid- and base-catalyzed nitrile hydrolysis.

Q3: Could enzymes be responsible for the degradation, especially in biological assays?

A3: Yes, this is a critical consideration. Certain enzymes, broadly classified as nitrile-metabolizing enzymes, can efficiently hydrolyze nitriles.[13] There are two main types:

  • Nitrile Hydratases: These enzymes catalyze the hydration of a nitrile to an amide.[14]

  • Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid.[15][16]

Given that N-(5-Cyanopyridin-2-YL)acetamide is a precursor for DPP-4 inhibitors, it is noteworthy that some dipeptidyl peptidases (DPPs) have been shown to mediate the hydrolysis of cyanopyrrolidine-containing drugs.[17] If your experiments involve cell lysates, tissue homogenates, or serum, enzymatic degradation is a plausible cause.

Part 2: Troubleshooting Guide - Pinpointing and Solving the Problem

This section provides a structured approach to diagnosing and resolving hydrolysis issues in various experimental contexts.

Troubleshooting_Workflow cluster_context cluster_solutions start Hydrolysis Observed? storage During Storage start->storage Where? reaction_acid During Acidic Rxn start->reaction_acid reaction_base During Basic Rxn start->reaction_base assay During Bio-Assay start->assay sol_storage Solution: • Store at -20°C • Use desiccants • Inert atmosphere (Ar, N₂) • Use polyethylene or treated vials storage->sol_storage sol_acid Solution: • Use non-aqueous acid source • Lower reaction temperature • Reduce reaction time • Avoid strong mineral acids reaction_acid->sol_acid sol_base Solution: • Use non-hydroxide base (e.g., TEA, DIPEA) • Use anhydrous solvents • Run at lowest possible temp reaction_base->sol_base sol_assay Solution: • Control buffer pH (6.0-7.4) • Minimize incubation time/temp • Use heat-inactivated serum/lysate • Add enzyme inhibitors assay->sol_assay

Caption: Decision workflow for troubleshooting cyano group hydrolysis.

Q4: My solid compound or stock solution is showing degradation over time. How can I improve its storage stability?

A4: Degradation during storage is almost always caused by ambient moisture and temperature.[5] The surface of standard glass vials can have a slightly alkaline pH, which may catalyze hydrolysis over long periods, especially for solutions.[18]

ParameterPoor Practice (Promotes Hydrolysis)Best Practice (Prevents Hydrolysis) Rationale
Temperature Room Temperature (20-25°C)-20°C or lower Reduces reaction kinetics significantly.[19]
Atmosphere Ambient Air (contains moisture)Inert Gas (Argon or Nitrogen) Excludes atmospheric water, a key reactant.[5]
Container (Solid) Unsealed or poorly sealed vialsTightly sealed vial with parafilm, stored inside a desiccator Provides a physical barrier against moisture ingress.[5]
Container (Solution) Standard borosilicate glass vialsPolyethylene vials or surface-treated/pH-controlled glass vials Minimizes surface-catalyzed hydrolysis from leachable ions in glass.[18]
Solvent (Stock) Volatile or hygroscopic solventsAnhydrous, non-protic solvents (e.g., DMSO, DMF, Acetonitrile) Reduces the availability of water for the hydrolysis reaction.[20]
Q5: I need to perform a reaction under acidic conditions on another part of the molecule. How do I protect the cyano group?

A5: The key is to avoid using strong aqueous acids (like concentrated HCl or H₂SO₄) with heat, as these are standard conditions for nitrile hydrolysis.[3]

  • Strategy 1: Use Milder or Anhydrous Acids. Consider using organic acids like trifluoroacetic acid (TFA) or acetic acid, potentially with a catalytic amount of a stronger acid, which can sometimes achieve desired transformations without aggressive hydrolysis.[21] Gaseous HCl in an anhydrous solvent like dioxane is another excellent alternative.

  • Strategy 2: Temperature and Time Control. Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize over-reaction and degradation.

  • Strategy 3: Indirect Hydration Awareness. Be aware that systems like TFA or AcOH-H₂SO₄ can sometimes convert nitriles to amides via an indirect mechanism.[21] While this avoids forming the carboxylic acid, it still modifies your desired cyano group.

Q6: How can I use a base in my reaction without triggering hydrolysis?

A6: The primary cause of base-catalyzed hydrolysis is the hydroxide ion (OH⁻). The solution is to use a non-nucleophilic, non-hydroxide base in a water-free environment.

  • Recommended Bases: Use organic amine bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These are strong enough to deprotonate many substrates but are not nucleophilic enough to attack the nitrile carbon.

  • Solvent is Critical: Always use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation) before use.

  • Temperature Management: As with acidic reactions, keep the temperature as low as possible. Many base-catalyzed reactions can be run effectively at 0°C or even lower.

Part 3: Proactive Protocols for Ensuring Compound Integrity

Instead of troubleshooting, you can implement best practices from the start. The following protocols are designed to be self-validating systems for maintaining the stability of N-(5-Cyanopyridin-2-YL)acetamide.

Protocol 1: General Handling and Solution Preparation
  • Environment: Handle the solid compound in a low-humidity environment, such as a glove box or on a bench with a flow of dry nitrogen.

  • Solvent Selection: Use only high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, CH₃CN) for preparing stock solutions.

  • Vessel Choice: Prepare stock solutions in amber, surface-deactivated glass vials or polypropylene tubes to prevent light degradation and surface-catalyzed hydrolysis.[18]

  • Preparation: Weigh the solid and add the solvent. Cap the vial immediately. Mix by vortexing until fully dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture.

  • Final Storage: Purge the headspace of each aliquot with argon or nitrogen before sealing and storing at -80°C for long-term stability.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol helps you proactively determine the stability of your compound under your specific experimental conditions.

  • Stock Solution: Prepare a 10 mM stock solution of N-(5-Cyanopyridin-2-YL)acetamide in acetonitrile.

  • Test Conditions: In separate, clearly labeled LC vials, prepare the following mixtures (Final compound concentration ~0.1 mM):

    • Acidic: 900 µL of 0.1 M HCl + 10 µL of stock solution.

    • Basic: 900 µL of 0.1 M NaOH + 10 µL of stock solution.

    • Neutral: 900 µL of HPLC-grade water + 10 µL of stock solution.

    • Buffer: 900 µL of your specific assay buffer (e.g., pH 7.4 PBS) + 10 µL of stock solution.

  • Incubation: Incubate one set of vials at room temperature and another at a relevant experimental temperature (e.g., 37°C).

  • Time Points: Withdraw an aliquot from each vial at T=0, 1h, 4h, and 24h. Quench the acidic/basic reactions by neutralizing them if necessary before analysis.

  • Analysis: Analyze all samples by HPLC or LC-MS. Monitor for the disappearance of the parent compound peak and the appearance of new peaks corresponding to the amide and carboxylic acid hydrolysis products.

  • Interpretation: The results will provide a clear stability profile, informing you which conditions to avoid for your specific experiments.

References

  • Catalysts, M. D. P. I. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. MDPI. [Link]

  • Dadd, M. R., et al. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ACS Publications. [Link]

  • Karrer, F., & Rihs, S. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. RSC Publishing. [Link]

  • Parkins, A. W. (2001). Catalytic Hydration of Nitriles to Amides. Ingenta Connect. [Link]

  • Asano, Y. (2015). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis.
  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and selective heterogeneous catalytic hydration of nitriles to amides by flowing through manganese dioxide. PubMed. [Link]

  • Chen, J., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. ACS Publications. [Link]

  • Bui, K., & Nagasawa, T. (1992). Microbial hydrolysis of organic nitriles and amides. PubMed. [Link]

  • Ohta, H. (2018). Enzymatic hydrolysis of nitriles. ResearchGate. [Link]

  • Not available.
  • Reddit. (2024). Mechanism for the basic hydrolysis of Alkyl cyanides? r/OrganicChemistry. [Link]

  • Ashenhurst, J. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

  • Unknown. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Unknown Source. [Link]

  • Kamal, A., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Not available.
  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Wang, J., et al. (2011). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. ResearchGate. [Link]

  • Unknown. (n.d.). Nitrile to Acid - Common Conditions. Unknown Source. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Not available.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Unknown. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Not available.
  • AUS-e-TUTE. (n.d.). Properties of Alkanenitriles Chemistry Tutorial. ausetute.com. [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • University of Calgary. (n.d.). Ch20 : RCN to RCO2H. University of Calgary. [Link]

  • Ke, F., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed. [Link]

  • Hughes, T. E., et al. (1999). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. PubMed. [Link]

  • Not available.
  • Park, S., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. [Link]

  • Not available.
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  • Birdsall, R., & Bautz, T. (n.d.). The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Waters Corporation. [Link]

  • Sciencemadness Discussion Board. (2008). A question on the hydrolisis of nitriles to acids. Sciencemadness. [Link]

  • Not available.
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Sources

Optimization

Technical Support Center: A Guide to Mitigating Side Reactions in N-(5-Cyanopyridin-2-YL)acetamide Derivatization

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of derivatizing N-(5-Cyanopyridin-2-YL)acetamide. Our focus is to empower you with the scientific rationale behind experimental choices to minimize side reactions and optimize your synthetic outcomes.

Understanding the Reactivity of N-(5-Cyanopyridin-2-YL)acetamide

Before delving into troubleshooting, it is crucial to understand the inherent reactivity of the starting material. N-(5-Cyanopyridin-2-YL)acetamide possesses three primary reactive sites that can lead to undesired side products if not carefully controlled.

Key reactive sites on N-(5-Cyanopyridin-2-YL)acetamide.
  • 2-Acetamido Group: This amide linkage is susceptible to both acidic and basic hydrolysis, leading to the formation of 2-amino-5-cyanopyridine.[1][2]

  • 5-Cyano Group: The nitrile can undergo hydrolysis to the corresponding carboxamide or carboxylic acid, particularly under forcing conditions.[3] It can also participate in addition reactions with strong nucleophiles.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can be susceptible to nucleophilic attack.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common experimental challenges in a direct question-and-answer format.

Issues Related to the Acetamido Group

Q1: My reaction is producing a significant amount of a lower molecular weight byproduct, and the NMR spectrum shows the disappearance of the acetyl group. What is happening?

A1: This is a classic sign of acetamido group hydrolysis, leading to the formation of 2-amino-5-cyanopyridine. Amide hydrolysis can be catalyzed by both acids and bases and is often accelerated by heat.[1][2]

Causality and Mitigation Strategies:

  • Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide ion directly attacks the carbonyl carbon.

  • pH Control: The most critical factor is the reaction pH. If your derivatization does not require strong acidic or basic conditions, maintain a neutral pH. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

  • Solvent Choice: The presence of water is essential for hydrolysis. Using anhydrous solvents will significantly suppress this side reaction.

  • Temperature Management: Amide hydrolysis is temperature-dependent. Running the reaction at a lower temperature can reduce the rate of hydrolysis.

ParameterRecommendation to Minimize Amide HydrolysisRationale
pH Maintain pH between 6-8 if possible.Minimizes both acid and base-catalyzed hydrolysis.
Base Selection Use non-hydroxide bases (e.g., K₂CO₃, Et₃N, DIPEA).Avoids direct nucleophilic attack by OH⁻.
Solvent Use anhydrous solvents (e.g., dry THF, DCM, ACN).Water is a necessary reactant for hydrolysis.
Temperature Maintain the lowest effective temperature for the desired reaction.Reduces the kinetic rate of the hydrolysis reaction.

Protocol: Hydrolysis of 2-Acetamido-5-fluoropyridine (as an analog)

A study on the synthesis of 2-amino-5-fluoropyridine demonstrated that the hydrolysis of the acetamido group can be achieved with high yield using a 20% aqueous NaOH solution at 80°C for 2 hours.[2] This highlights the susceptibility of the acetamido group on the pyridine ring to basic hydrolysis. To avoid this, milder bases and lower temperatures are recommended for derivatization reactions.

Issues Related to the Cyano Group

Q2: I am observing byproducts with a higher molecular weight than my expected product, and my IR spectrum shows a new or intensified carbonyl stretch. What are these impurities?

A2: These observations strongly suggest hydrolysis of the cyano group. Depending on the reaction conditions, the nitrile can be converted to a carboxamide (R-CONH₂) or further to a carboxylic acid (R-COOH).[3]

Causality and Mitigation Strategies:

  • Selective Hydrolysis: The hydrolysis of cyanopyridines can be controlled to favor either the amide or the carboxylic acid. Generally, milder basic conditions and lower temperatures favor the formation of the amide, while stronger bases, higher temperatures, or acidic conditions will drive the reaction towards the carboxylic acid.[3]

  • Water Content: As with amide hydrolysis, the presence of water is critical. Ensuring anhydrous conditions will prevent this side reaction.

  • Reagent Stoichiometry: In base-promoted hydrolysis, the molar ratio of base to cyanopyridine is a key determinant of the final product. A sub-stoichiometric amount of base often favors amide formation, while an excess of base promotes the formation of the carboxylate salt.

ConditionOutcome of Cyano Group HydrolysisReference
1.1:100 NaOH:Cyanopyridine, heat Primarily the corresponding amide is formed.[3]
1.5-1.75:1 NaOH:Cyanopyridine, 50-80°C The corresponding carboxylic acid is the major product.
Anhydrous conditions No hydrolysis of the cyano group.General Principle

Q3: My desired derivatization is not proceeding to completion, and I suspect the cyano group is interfering with my catalyst. Is this plausible?

A3: Yes, this is a valid concern. The nitrogen of the cyano group has a lone pair of electrons and can coordinate to metal catalysts, potentially inhibiting their activity. This is particularly relevant in transition-metal-catalyzed cross-coupling reactions.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the catalyst concentration may overcome the inhibitory effect.

  • Ligand Selection: In some cases, the choice of ligand can modulate the catalyst's affinity for the cyano group. More electron-rich or sterically bulky ligands might disfavor coordination with the nitrile.

  • Alternative Catalytic System: If catalyst poisoning is severe, exploring a different metal catalyst or a catalyst-free derivatization method may be necessary.

Issues Related to the Pyridine Ring and Acetamido Nitrogen

Q4: I am attempting to alkylate the acetamido nitrogen, but I am getting a complex mixture of products, including some that appear to be alkylated on the pyridine ring.

A4: This is a common challenge arising from the presence of multiple nucleophilic nitrogen atoms: the acetamido nitrogen and the pyridine ring nitrogen. The pyridine nitrogen can be alkylated to form a pyridinium salt, which can lead to subsequent side reactions.[1]

Alkylation_Competition cluster_start Starting Material SM N-(5-Cyanopyridin-2-YL)acetamide + R-X N_alk Desired N-Alkylation (on Acetamido-N) SM->N_alk Favored by: - Strong, non-nucleophilic base - Polar aprotic solvent Ring_alk Side Reaction: Ring N-Alkylation (Pyridinium Salt Formation) SM->Ring_alk Favored by: - No base or weak base - Polar solvent

Competing N-alkylation pathways.

Causality and Mitigation Strategies:

  • Basicity and Nucleophilicity: The pyridine nitrogen is generally more basic than the acetamido nitrogen. However, the deprotonated acetamido nitrogen (anion) is a potent nucleophile. Therefore, the choice of base is critical.

  • Base Selection: To favor alkylation on the acetamido nitrogen, a strong, non-nucleophilic base (e.g., NaH, KHMDS) should be used to deprotonate the amide first. This generates the more nucleophilic amide anion, which will then preferentially react with the alkylating agent. Using a weaker base or no base can lead to direct alkylation on the pyridine nitrogen.

  • Solvent Effects: Polar aprotic solvents like DMF or THF are generally preferred for N-alkylation of amides as they can solvate the cation of the base without interfering with the nucleophile.

Frequently Asked Questions (FAQs)

Q: What are the best general practices to minimize side reactions when derivatizing N-(5-Cyanopyridin-2-YL)acetamide? A:

  • Start with high-purity materials: Impurities in your starting material can introduce unknown side reactions.

  • Maintain an inert atmosphere: Use an inert gas like nitrogen or argon, especially when working with organometallic reagents or strong bases, to prevent reactions with oxygen or moisture.

  • Control the temperature: Many side reactions are accelerated by heat. Run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor the reaction progress: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of products and byproducts. This helps to avoid over-running the reaction, which can lead to degradation.

Q: How can I effectively purify my desired derivative from the common side products? A:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. For pyridine-containing compounds, which can streak on silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[4]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

  • Acid-Base Extraction: Since the pyridine ring is basic, you can use an acidic wash (e.g., dilute HCl) to protonate your compound and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4] The hydrolysis byproduct, 2-amino-5-cyanopyridine, is more basic than the acetylated starting material and may also be separated using this technique.

Q: What are the key analytical techniques to identify the side products? A:

  • ¹H NMR: Look for the disappearance of the acetyl singlet (~2.2 ppm) for amide hydrolysis. Changes in the aromatic proton signals can indicate reactions on the pyridine ring.

  • Mass Spectrometry (MS): This is the most direct way to identify the molecular weight of your products and byproducts, allowing you to quickly diagnose hydrolysis (mass loss) or addition reactions.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch and changes in the carbonyl region can indicate hydrolysis of the cyano group to a carboxylic acid. The disappearance of the nitrile stretch (~2230 cm⁻¹) is also a key indicator of reaction at this site.

Q: Is N-(5-Cyanopyridin-2-YL)acetamide thermally stable? A: While specific data for this exact compound is not readily available in the searched literature, related pyridine and acetamide compounds are generally stable at temperatures commonly used for derivatization (up to ~100-120°C). However, prolonged heating at high temperatures, especially in the presence of acid, base, or water, can promote the degradation and hydrolysis reactions discussed above. It is always recommended to determine the thermal stability of your specific derivative if it will be subjected to high temperatures for extended periods.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(5-Cyanopyridin-2-yl)acetamide vs. N-(5-Bromopyridin-2-yl)acetamide

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for drug discovery and process chemistry. When designing synthetic routes for novel therapeutics, the choice of the functional handle...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for drug discovery and process chemistry. When designing synthetic routes for novel therapeutics, the choice of the functional handle on a pyridine core dictates the entire downstream strategy.

Both N-(5-Cyanopyridin-2-yl)acetamide (CAS: 114223-38-0) and N-(5-Bromopyridin-2-yl)acetamide [1] (CAS: 7169-97-3) share a 2-acetamidopyridine core. The acetamide moiety serves a dual purpose: it protects the exocyclic amine from unwanted side reactions (such as competitive amination) and sterically/electronically shields the pyridine nitrogen to prevent transition-metal catalyst poisoning. However, their 5-position substituents—a cyano group versus a bromo group—endow them with entirely orthogonal reactivity profiles.

This guide objectively compares their chemical behavior, mechanistic pathways, and practical applications in the laboratory, supported by validated experimental protocols.

Mechanistic Profiling & Orthogonal Reactivity

N-(5-Bromopyridin-2-yl)acetamide: The Cross-Coupling Workhorse

The 5-bromo substituent is highly polarizable and serves as an excellent leaving group for oxidative addition by low-valent transition metals, particularly Palladium(0) and Nickel(0). Because the bromine atom is situated on an electron-deficient pyridine ring, the carbon-halogen bond is further activated toward metal insertion compared to a standard bromobenzene.

This compound is universally deployed in Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira cross-coupling reactions to construct complex biaryl systems and C-N linkages, which are ubiquitous motifs in modern kinase inhibitors [2]. The electronic bias of the pyridine ring ensures rapid catalytic turnover, while the acetamide group prevents the formation of unreactive Pd-bis(amine) complexes.

N-(5-Cyanopyridin-2-yl)acetamide: The Electrophilic Hub

In stark contrast, the cyano (-CN) group is a strong π -acceptor ( σp​≈0.66 ). It heavily deactivates the pyridine ring toward electrophilic aromatic substitution but transforms the nitrile carbon into a highly electrophilic center.

The primary utility of this building block lies in functional group interconversion. The nitrile can be reduced to a primary amine for subsequent amide coupling, hydrolyzed to a carboxylic acid, or, most notably, subjected to a [3+2] cycloaddition with azide nucleophiles to generate 5-substituted 1H-tetrazoles [3]. Tetrazoles are premier bioisosteres for carboxylic acids in medicinal chemistry, offering similar pKa values but enhanced lipophilicity and metabolic stability.

Reactivity Core 2-Acetamidopyridine Core Bromo N-(5-Bromopyridin-2- yl)acetamide (Cross-Coupling Handle) Core->Bromo 5-Br Substitution Cyano N-(5-Cyanopyridin-2- yl)acetamide (Electrophilic Handle) Core->Cyano 5-CN Substitution Biaryl Biaryl Derivatives (Kinase Inhibitors) Bromo->Biaryl Suzuki-Miyaura (Pd cat.) Amination C-N Amination Products Bromo->Amination Buchwald-Hartwig (Pd cat.) Tetrazole Tetrazole Bioisosteres ([3+2] Cycloaddition) Cyano->Tetrazole NaN3, ZnBr2 Heat Amine Primary Amines (Reduction) Cyano->Amine H2, Pd/C

Figure 1: Divergent synthetic pathways of 5-substituted 2-acetamidopyridines.

Quantitative Performance & Application Data

The following table summarizes the quantitative parameters, typical reaction conditions, and performance metrics for both compounds based on standard process chemistry literature.

ParameterN-(5-Bromopyridin-2-yl)acetamideN-(5-Cyanopyridin-2-yl)acetamide
Primary Reaction Suzuki-Miyaura Cross-Coupling[3+2] Cycloaddition (Tetrazole Synthesis)
Key Reagents Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃NaN₃, ZnBr₂ (or Trialkylammonium salts)
Typical Yields 75% – 92%65% – 88%
Reaction Temp 80 °C – 110 °C100 °C – 120 °C
Solvent Systems 1,4-Dioxane / H₂O (Biphasic)H₂O / Isopropanol or DMF
Electronic Effect Inductive withdrawal (-I), weak resonance (+M)Strong inductive (-I) and resonance (-M) withdrawal
Pharma Application Core scaffold for BCR-ABL / FLT3 inhibitorsPrecursor for carboxylic acid bioisosteres

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action and in-process controls (IPCs) to verify success before proceeding.

Protocol A: Suzuki-Miyaura Coupling of N-(5-Bromopyridin-2-yl)acetamide

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic substrates and the inorganic base, driving the transmetalation step of the catalytic cycle [2].

Reagents:

  • N-(5-Bromopyridin-2-yl)acetamide (1.0 equiv, 10 mmol)

  • Phenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a round-bottom flask with the bromo-acetamide, phenylboronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Causality: Degassing is critical. Sparge the mixture with Argon for 15 minutes. Oxygen must be removed because it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step.

  • Heating & IPC: Heat the biphasic mixture to 90 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). Validation: The reaction is complete when the starting bromide mass (m/z 215/217) is fully consumed, typically within 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts and boronic acid byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd N-(5-Bromopyridin-2-yl)acetamide TransMet Transmetalation Arylboronic Acid + Base OxAdd->TransMet Ar-B(OH)2, OH- RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim Base-assisted RedElim->Pd0 Catalyst Regeneration Product Product 5-Aryl-2-acetamidopyridine RedElim->Product Release

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the 5-bromo derivative.

Protocol B:[3+2] Cycloaddition of N-(5-Cyanopyridin-2-yl)acetamide

This protocol describes the conversion of the nitrile to a 1H-tetrazole using aqueous conditions activated by a Lewis acid [3].

Safety Note: Sodium azide reacts with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive. The pH must be strictly controlled during workup.

Reagents:

  • N-(5-Cyanopyridin-2-yl)acetamide (1.0 equiv, 10 mmol)

  • Sodium Azide (NaN₃) (1.5 equiv, 15 mmol)

  • Zinc Bromide (ZnBr₂) (1.0 equiv, 10 mmol)

  • H₂O / Isopropanol (10:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Activation: Suspend the cyano-acetamide and ZnBr₂ in the solvent mixture. Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrogen of the nitrile group. This lowers the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), making the carbon highly susceptible to nucleophilic attack by the azide.

  • Cycloaddition: Add NaN₃ carefully. Heat the vigorously stirred mixture to reflux (approx. 100 °C) for 24 hours. Causality: The elevated temperature provides the activation energy required for the concerted[3+2] cycloaddition between the azide HOMO and the activated nitrile LUMO.

  • IPC: Sample the reaction, dilute with methanol, and check by LC-MS. Validation: Look for the disappearance of the nitrile starting material and the appearance of the [M+H]+ mass corresponding to the tetrazole product (+43 Da shift).

  • Workup & Precipitation: Cool the reaction to room temperature. Carefully adjust the pH to ~3 using 3N HCl while stirring vigorously in a well-ventilated fume hood. Causality: The tetrazole ring has a pKa of ~4.5. Lowering the pH protonates the tetrazole, drastically reducing its aqueous solubility and causing the product to precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

References

  • Organic Process Research & Development (ACS Publications) - Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. (Details the Pd-mediated coupling with 5-bromo-2-aminopyridine derivatives). URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. (Validates the use of ZnBr₂ as a Lewis acid catalyst for nitrile-to-tetrazole conversion). URL:[Link]

  • Organic Process Research & Development (ACS Publications) - Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. URL:[Link]

Comparative

A Comparative Analysis of the Solubility of N-(5-Cyanopyridin-2-YL)acetamide in DMSO and Methanol

In the landscape of drug discovery and development, understanding the solubility of a compound is a cornerstone of preclinical assessment. The choice of solvent can profoundly impact screening results, formulation strate...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, understanding the solubility of a compound is a cornerstone of preclinical assessment. The choice of solvent can profoundly impact screening results, formulation strategies, and ultimately, the viability of a drug candidate. This guide provides an in-depth comparison of the solubility of N-(5-Cyanopyridin-2-YL)acetamide in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.

We will delve into the physicochemical properties of the solute and solvents to provide a mechanistic understanding of their interactions. While specific quantitative solubility data for N-(5-Cyanopyridin-2-YL)acetamide is not widely published, this guide will establish a scientifically grounded prediction of its behavior and, crucially, provide a robust experimental protocol for its empirical determination.

Profiling the Components: Solute and Solvents

A molecule's solubility is governed by the principle of "similia similibus solvuntur" or "like dissolves like." To predict how N-(5-Cyanopyridin-2-YL)acetamide will behave, we must first analyze the structural and electronic characteristics of the compound and the two solvents .

1.1. The Solute: N-(5-Cyanopyridin-2-YL)acetamide

N-(5-Cyanopyridin-2-YL)acetamide is a polar organic molecule. Its structure incorporates several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • Cyano Group (-C≡N): A strongly polar group with a significant dipole moment.

  • Acetamide Group (-NH-C=O-CH₃): This group is highly polar and features both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the N and O atoms).[1]

The combination of these functional groups results in a molecule with significant polarity and the capacity for extensive hydrogen bonding.

1.2. The Solvents: A Tale of Two Polars

While both DMSO and Methanol are classified as polar solvents, they belong to different subclasses, which is the critical determinant in their solvation capabilities.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent. Its polarity stems from the strong dipole of the sulfoxide (S=O) bond. As an aprotic solvent, it lacks acidic protons and cannot act as a hydrogen bond donor.[2] However, the oxygen atom is a powerful hydrogen bond acceptor. DMSO is often called a "universal solvent" for its ability to dissolve a vast array of both polar and nonpolar compounds.[2]

  • Methanol (CH₃OH): Methanol is a polar protic solvent.[3] Its polarity arises from the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.[4] This allows methanol molecules to form an extensive hydrogen-bonded network. It readily dissolves many polar organic liquids and mixes with water in all proportions.[3]

The following table summarizes their key physicochemical properties.

Table 1: Physicochemical Properties of DMSO and Methanol

PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)Rationale & Significance
Solvent Class Polar AproticPolar ProticProtic solvents can donate H-bonds, while aprotic solvents cannot. This is a key differentiator in solvation mechanisms.
Molecular Weight 78.13 g/mol [5]32.04 g/mol [6]Affects viscosity and boiling point.
Boiling Point 189 °C (372 °F)[7]64.7 °C (148.5 °F)[6]DMSO's high boiling point makes it difficult to remove via evaporation, a key consideration for sample recovery.
Dielectric Constant (20°C) 48.9[7]32.7 (at 25°C)[6]A higher dielectric constant indicates a greater ability to separate ions and solvate polar molecules.
Dipole Moment (Debye) 4.3 D[7]2.87 D[6]The higher dipole moment of DMSO reflects its greater molecular polarity, enhancing its ability to dissolve polar solutes.
H-Bond Donor NoYesMethanol's ability to donate H-bonds allows it to interact differently with solutes compared to DMSO.
H-Bond Acceptor Yes (Strong)YesBoth solvents can accept H-bonds, interacting with H-bond donors on the solute.

Solubility Comparison: A Mechanistic Prediction

Based on the principles of chemical interactions, N-(5-Cyanopyridin-2-YL)acetamide is predicted to exhibit significantly higher solubility in DMSO than in Methanol.

The Rationale:

The key to this prediction lies in the distinction between polar aprotic and polar protic solvents.

  • Solvation in DMSO: As a polar aprotic solvent, DMSO's primary mechanism for dissolving polar molecules like N-(5-Cyanopyridin-2-YL)acetamide is through strong dipole-dipole interactions. The highly polar sulfoxide group in DMSO can effectively surround the polar regions of the solute (the cyano and acetamide groups), disrupting the solute's crystal lattice and pulling it into solution.[2] Furthermore, the oxygen in DMSO acts as a potent hydrogen bond acceptor, readily interacting with the amide N-H group on the solute. This efficient solvation without the complex, self-associating hydrogen bond network of a protic solvent often leads to higher solubility for many drug-like molecules.[8]

  • Solvation in Methanol: Methanol, as a polar protic solvent, must first break its own strong intermolecular hydrogen bonds to create a cavity for the solute molecule.[3] While it can form new hydrogen bonds with the solute's cyano, amide, and pyridine groups, this energetic trade-off can be less favorable compared to DMSO's powerful dipole interactions, especially for larger, more complex solutes. The energy required to disrupt methanol's existing solvent-solvent network can limit the overall solubility of the compound.

The following diagram illustrates the logical flow leading to this prediction.

G cluster_solute Solute Analysis: N-(5-Cyanopyridin-2-YL)acetamide cluster_solvents Solvent Analysis Solute Presence of: - Pyridine Ring (H-bond acceptor) - Cyano Group (Polar, H-bond acceptor) - Acetamide Group (Polar, H-bond donor & acceptor) Conclusion_Solute Result: High Polarity Strong H-bonding Potential Solute->Conclusion_Solute Prediction Solubility Prediction Conclusion_Solute->Prediction 'Like Dissolves Like' DMSO DMSO - Highly Polar Aprotic - Strong Dipole Moment - H-bond Acceptor Only DMSO->Prediction Strong Dipole-Dipole Interactions Efficient H-bond Acceptor Methanol Methanol - Polar Protic - Moderate Dipole Moment - H-bond Donor & Acceptor Methanol->Prediction Requires disruption of solvent H-bond network Result Predicted Outcome: Solubility in DMSO > Solubility in Methanol Prediction->Result

Caption: Logical workflow for predicting the relative solubility of N-(5-Cyanopyridin-2-YL)acetamide.

Table 2: Predicted Solubility and Rationale

SolventPredicted SolubilityScientific Rationale
DMSO High The strong dipole moment and high dielectric constant of DMSO effectively solvate the polar functional groups of the solute.[7] As a potent H-bond acceptor, it readily interacts with the amide proton. The lack of a competing H-bond donor network allows for more efficient disruption of the solute's crystal lattice.
Methanol Moderate to Low While capable of H-bonding, the energy required to disrupt methanol's own extensive H-bond network may be significant. This can result in a less favorable energetic balance for dissolution compared to DMSO, leading to lower saturation solubility.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to empirical data, a well-controlled experiment is essential. The "shake-flask" method is a gold-standard, albeit low-throughput, technique for accurately determining equilibrium solubility.[9] This protocol outlines the steps for quantifying the solubility of N-(5-Cyanopyridin-2-YL)acetamide.

Self-Validating System:

This protocol incorporates the creation of a calibration curve, which serves as an internal validation for the accuracy of the quantification method (e.g., HPLC-UV). The use of a saturated solution ensures that the measured value represents the true equilibrium solubility under the specified conditions.

Step-by-Step Methodology:
  • Preparation of Stock Solution (for Calibration):

    • Accurately weigh approximately 10 mg of N-(5-Cyanopyridin-2-YL)acetamide.

    • Dissolve the compound in a Class A 10 mL volumetric flask using the chosen solvent (DMSO or Methanol) to create a concentrated stock solution (approx. 1 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used for DMSO if necessary.[10]

  • Creation of Calibration Standards:

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations. These should bracket the expected solubility range.

  • Generation of Saturated Solution:

    • Add an excess amount of solid N-(5-Cyanopyridin-2-YL)acetamide to a known volume (e.g., 2 mL) of the test solvent (DMSO or Methanol) in a glass vial. "Excess" means enough solid material remains undissolved at the end of the experiment.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some compounds.[9]

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the prepared calibration curve.

    • Analyze the calibration standards and the diluted sample using a suitable analytical technique, such as HPLC-UV, to determine the concentration.

  • Calculation:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor. Report the final value in mg/mL or mol/L.

The following diagram outlines this experimental workflow.

G A 1. Prepare Stock Solution (Known Concentration) B 2. Create Calibration Standards (Serial Dilutions) A->B G 7. Analyze via HPLC-UV (Both standards and sample) B->G C 3. Prepare Saturated Solution (Add excess solid to solvent) D 4. Equilibrate (e.g., 24-48h at 25°C with agitation) C->D E 5. Sample & Filter (Remove undissolved solid) D->E F 6. Dilute Sample (To fall within calibration range) E->F F->G H 8. Calculate Solubility (Using calibration curve) G->H

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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